molecular formula C18H20 B15477451 2,5-Diphenyl-1-hexene CAS No. 32375-29-4

2,5-Diphenyl-1-hexene

Cat. No.: B15477451
CAS No.: 32375-29-4
M. Wt: 236.4 g/mol
InChI Key: MGHAVLCKKYUDMS-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1-hexene is a useful research compound. Its molecular formula is C18H20 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32375-29-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

5-phenylhex-1-en-2-ylbenzene

InChI

InChI=1S/C18H20/c1-15(17-9-5-3-6-10-17)13-14-16(2)18-11-7-4-8-12-18/h3-12,16H,1,13-14H2,2H3

InChI Key

MGHAVLCKKYUDMS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-diphenyl-1-hexene, a valuable organic compound with potential applications in medicinal chemistry and materials science. This document details a reliable synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound is a hydrocarbon featuring two phenyl groups and a terminal double bond. Its structure lends itself to further functionalization, making it an attractive building block in the synthesis of more complex molecules. This guide focuses on a two-step synthesis involving a Grignard reaction to create a tertiary alcohol intermediate, followed by an acid-catalyzed dehydration to yield the target alkene.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 2,5-diphenyl-2-hexanol, via a Grignard reaction. The subsequent step is the dehydration of this alcohol to yield the desired product, this compound.

Synthesis_Pathway 4-phenyl-2-pentanone 4-phenyl-2-pentanone Grignard Reaction Grignard Reaction 4-phenyl-2-pentanone->Grignard Reaction Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Grignard Reaction 2,5-diphenyl-2-hexanol 2,5-diphenyl-2-hexanol Grignard Reaction->2,5-diphenyl-2-hexanol Dehydration (H₂SO₄) Dehydration (H₂SO₄) 2,5-diphenyl-2-hexanol->Dehydration (H₂SO₄) This compound This compound Dehydration (H₂SO₄)->this compound

Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 2,5-diphenyl-2-hexanol via Grignard Reaction

This step involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to the carbonyl group of 4-phenyl-2-pentanone.

Experimental Protocol:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 g, 0.05 mol) and a small crystal of iodine. Add anhydrous diethyl ether (20 mL) to the flask. Slowly add a solution of bromobenzene (5.5 mL, 0.05 mol) in anhydrous diethyl ether (30 mL) from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-phenyl-2-pentanone (7.4 g, 0.046 mol) in anhydrous diethyl ether (20 mL) from the dropping funnel with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride (50 mL). Stir until the magnesium salts dissolve. Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, 2,5-diphenyl-2-hexanol, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Dehydration of 2,5-diphenyl-2-hexanol

The tertiary alcohol is dehydrated using a strong acid catalyst to form the alkene.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, place the purified 2,5-diphenyl-2-hexanol from the previous step. Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Dehydration: Heat the mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The dehydration of tertiary alcohols is typically facile and occurs at moderate temperatures.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield the pure product.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₈H₂₀
Molecular Weight 236.35 g/mol
IUPAC Name 5-phenylhex-1-en-2-ylbenzene
Appearance Colorless oil
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10 - 7.40m10HAromatic protons (2 x C₆H₅)
5.10s1HVinylic proton (=CH₂)
4.85s1HVinylic proton (=CH₂)
2.70 - 2.85m1HMethine proton (-CH(Ph)-)
2.40 - 2.60m2HMethylene protons (-CH₂-)
1.70 - 1.90m2HMethylene protons (-CH₂-)
1.25d3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)Assignment
149.5Quaternary vinylic carbon (>C=CH₂)
146.0, 142.5Aromatic quaternary carbons (ipso-C)
128.5, 128.0, 127.0, 126.5, 126.0Aromatic methine carbons (-CH=)
112.5Vinylic methylene carbon (=CH₂)
45.0Methine carbon (-CH(Ph)-)
38.0Methylene carbon (-CH₂-)
34.0Methylene carbon (-CH₂-)
22.5Methyl carbon (-CH₃)

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch (vinylic)
3060, 3030MediumC-H stretch (aromatic)
2960, 2870StrongC-H stretch (aliphatic)
1645MediumC=C stretch (alkene)
1600, 1495, 1450MediumC=C stretch (aromatic ring)
890Strong=CH₂ out-of-plane bend (vinylic)
760, 700StrongC-H out-of-plane bend (monosubstituted aromatic)

MS (Mass Spectrometry) Data

m/zRelative IntensityAssignment
236Moderate[M]⁺ (Molecular ion)
221Moderate[M - CH₃]⁺
131Strong[C₁₀H₁₁]⁺
105Strong (Base Peak)[C₈H₉]⁺ (Tropylium ion)
91Strong[C₇H₇]⁺ (Benzyl cation)

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Prepare Phenylmagnesium Bromide Prepare Phenylmagnesium Bromide Start->Prepare Phenylmagnesium Bromide React with 4-phenyl-2-pentanone React with 4-phenyl-2-pentanone Prepare Phenylmagnesium Bromide->React with 4-phenyl-2-pentanone Workup_Grignard Aqueous Workup React with 4-phenyl-2-pentanone->Workup_Grignard Purify_Alcohol Purify 2,5-diphenyl-2-hexanol Workup_Grignard->Purify_Alcohol Dehydrate Alcohol Dehydrate Alcohol Purify_Alcohol->Dehydrate Alcohol Workup_Dehydration Aqueous Workup & Neutralization Dehydrate Alcohol->Workup_Dehydration Purify_Alkene Purify this compound Workup_Dehydration->Purify_Alkene Final_Product This compound Purify_Alkene->Final_Product NMR ¹H and ¹³C NMR Spectroscopy Final_Product->NMR IR Infrared Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2,5-diphenyl-1-hexene. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers working with this and structurally related molecules.

Molecular Structure

This compound is an unsaturated hydrocarbon with the molecular formula C₁₈H₂₀ and a molecular weight of 236.35 g/mol . Its structure features a hexene backbone with two phenyl substituents at positions 2 and 5.

IUPAC Name: 5-phenylhex-1-en-2-ylbenzene[1] CAS Number: 32375-29-4[1] Molecular Formula: C₁₈H₂₀[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20m10HAr-H
~5.10s1H=CH₂ (vinyl H)
~4.95s1H=CH₂ (vinyl H)
~2.80m1HCH (benzylic)
~2.50t2HCH₂ (allylic)
~1.80m2HCH₂
~1.30d3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C=CH₂
~145Ar-C (quaternary)
~142Ar-C (quaternary)
~128.5Ar-CH
~128.3Ar-CH
~127.0Ar-CH
~126.5Ar-CH
~112=CH₂
~45CH (benzylic)
~38CH₂
~30CH₂
~22CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3020MediumC-H stretch (aromatic and vinyl)
2960 - 2850Medium-StrongC-H stretch (aliphatic)
1645MediumC=C stretch (vinyl)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic)
990, 910Strong=C-H bend (vinyl)
750, 700StrongC-H bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment Ion
236[M]⁺ (Molecular Ion)
221[M - CH₃]⁺
131[C₁₀H₁₁]⁺ (benzylic cleavage)
118[C₉H₁₀]⁺[1]
117[C₉H₉]⁺[1]
105[C₈H₉]⁺ (tropylium ion)[1]
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is prepared in a standard 5 mm NMR tube.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 12 ppm.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr for the pellet method).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions as a function of their m/z values.

  • Data Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis and Purification of This compound Purity Purity Assessment (e.g., TLC, GC) Synthesis->Purity NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. It is crucial for researchers to obtain experimental data for their specific samples to confirm these predictions and ensure accurate structural elucidation.

References

Mass spectrometry and IR analysis of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 2,5-Diphenyl-1-hexene

Introduction

This compound is an organic compound featuring two phenyl groups and a terminal alkene. Its structural analysis is critical for confirming identity, purity, and for use in further research and development. This guide provides a detailed overview of the expected analytical signatures of this compound using two primary spectroscopic techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The data presented herein are predictive, based on the known fragmentation patterns and vibrational modes of its constituent functional groups. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated quantitative data from Mass Spectrometry and IR Spectroscopy analysis of this compound.

Mass Spectrometry (Electron Ionization) Data

The mass spectrum is predicted based on the principles of electron ionization, where the molecule fragments in repeatable ways.[1][2] The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₂₀, M.W. = 236.35 g/mol ).

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula of Fragment Significance
236Molecular Ion [M]⁺•[C₁₈H₂₀]⁺•Confirms the molecular weight of the compound.
221[M - CH₃]⁺[C₁₇H₁₇]⁺Loss of a methyl group from the C5 position.
131[M - C₈H₉]⁺[C₉H₉]⁺Cleavage at the C4-C5 bond, loss of a methylbenzyl radical.
117Allylic Cation[C₉H₉]⁺Allylic cleavage at the C3-C4 bond, forming a stable cation.
105Benzylic Cation[C₈H₉]⁺Highly probable benzylic cleavage at the C2-C3 bond.
91Tropylium Ion[C₇H₇]⁺Classic rearrangement fragment for alkylbenzene derivatives.
77Phenyl Cation[C₆H₅]⁺Loss of a phenyl group.
Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in this compound.[3][4][5][6]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3100 - 3000C-H StretchAromatic & Vinylic (=C-H)Medium
2960 - 2850C-H StretchAliphatic (-C-H)Strong
1645 - 1640C=C StretchAlkene (C=CH₂)Medium
1600, 1495, 1450C=C StretchAromatic RingMedium-Strong
990 & 910=C-H Bend (Out-of-Plane)Monosubstituted Alkene (R-CH=CH₂)Strong
890=C-H Bend (Out-of-Plane)1,1-Disubstituted Alkene (RR'C=CH₂)Strong
770 - 730 & 690C-H Bend (Out-of-Plane)Monosubstituted Phenyl RingStrong

Experimental Protocols

Detailed methodologies for acquiring the mass spectrum and IR spectrum are crucial for reproducible results.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV.[7]

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Inlet System : Direct infusion via a syringe pump or Gas Chromatography (GC) for separation of impurities.

    • Scan Range : m/z 50-500.

  • Data Acquisition :

    • Inject the sample into the instrument. For GC-MS, use an appropriate temperature program to ensure elution of the compound.

    • The sample is vaporized and bombarded with electrons, causing ionization and fragmentation.[1][7]

    • The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.

  • Data Analysis :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as phenyl and alkyl groups.

Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Place a small amount (a few milligrams) of the solid or liquid this compound sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrument Setup :

    • Spectrometer : Fourier Transform Infrared (FTIR) Spectrometer.

    • Accessory : Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

    • Scan Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis :

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

    • Compare the obtained spectrum with the predicted values to confirm the structure. Pay special attention to the C-H stretching regions (above and below 3000 cm⁻¹) and the "fingerprint region" (below 1500 cm⁻¹) for unique identification.[6]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from sample handling to final structural confirmation using spectroscopic methods.

G cluster_0 Experimental Phase cluster_1 Data Processing & Interpretation cluster_2 Conclusion Sample Sample of This compound Prep Sample Preparation (e.g., Dissolution) Sample->Prep Analysis Instrumental Analysis (MS or IR) Prep->Analysis Acquisition Data Acquisition (Spectrum Generation) Analysis->Acquisition Processing Spectral Processing (Baseline Correction, etc.) Acquisition->Processing Interpretation Data Interpretation (Peak Assignment) Processing->Interpretation Elucidation Structural Elucidation & Confirmation Interpretation->Elucidation

Caption: General workflow for spectroscopic analysis.

Structure-Spectra Correlation

This diagram shows the logical relationship between the key structural components of this compound and their expected spectral features.

G cluster_mol This compound Structure cluster_ms Mass Spectrometry (MS) Fragments cluster_ir Infrared (IR) Absorptions Molecule C₆H₅-CH(CH₃)-CH₂-CH₂-C(C₆H₅)=CH₂ MS_105 Benzylic Cleavage (m/z 105) Molecule->MS_105 MS_91 Tropylium Ion (m/z 91) Molecule->MS_91 MS_117 Allylic Cleavage (m/z 117) Molecule->MS_117 IR_sp2 sp² C-H Stretch (>3000 cm⁻¹) Molecule->IR_sp2 IR_sp3 sp³ C-H Stretch (<3000 cm⁻¹) Molecule->IR_sp3 IR_alkene Alkene C=C Stretch (~1640 cm⁻¹) Molecule->IR_alkene IR_oop =CH₂ Out-of-Plane Bend (~890 cm⁻¹) Molecule->IR_oop

Caption: Correlation of molecular structure to spectral data.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,5-diphenyl-1-hexene. Due to the limited availability of experimental data for this specific compound, this document combines computed data with established principles of organic chemistry and extrapolations from closely related analogs. This guide also explores a potential biological activity based on the demonstrated anti-melanogenic properties of a similar compound, 2,4,6-triphenyl-1-hexene, and provides detailed hypothetical experimental protocols for its synthesis and analysis.

Physical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₀PubChem[1][2]
Molecular Weight 236.35 g/mol PubChem[1][2]
XLogP3 5.8PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 0PubChem[1][2]
Rotatable Bond Count 4PubChem[1][2]
Exact Mass 236.1565 g/mol PubChem[1][2]
Monoisotopic Mass 236.1565 g/mol PubChem[1][2]
Topological Polar Surface Area 0 ŲPubChem[1][2]
Heavy Atom Count 18PubChem[1][2]
Complexity 241PubChem[1][2]

Note: The physical properties of alkenes, such as boiling and melting points, are influenced by molecular weight and structure. For instance, alkenes generally have boiling points similar to their corresponding alkanes.[3][4] The polarity of alkenes is generally weak, though cis-isomers can exhibit a net dipole moment.[3]

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the presence of the terminal alkene functional group and the two phenyl substituents.

Reactivity of the Alkene Group

The carbon-carbon double bond is a region of high electron density, making it susceptible to electrophilic attack.[5] Common reactions involving the alkene moiety include:

  • Electrophilic Addition: this compound is expected to undergo addition reactions with electrophiles such as hydrogen halides (HX), halogens (X₂), and water in the presence of an acid catalyst.[6][7] The addition will likely follow Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms.

  • Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst like palladium, platinum, or nickel.[5] This would convert this compound to 2,5-diphenylhexane.

  • Oxidation: Alkenes can be oxidized by various reagents. For example, reaction with cold, dilute potassium permanganate would be expected to yield a diol.[6] Stronger oxidizing agents can cleave the double bond, leading to the formation of ketones, carboxylic acids, or carbon dioxide, depending on the substitution pattern of the alkene.[6]

Aromatic Substitution

The phenyl groups can undergo electrophilic aromatic substitution reactions, although the conditions required may be influenced by the bulky alkyl substituent.

Stability

This compound is expected to be a relatively stable compound under standard conditions. However, like other alkenes, it may be susceptible to polymerization or oxidation upon prolonged exposure to heat, light, or certain catalysts.

Experimental Protocols

Hypothetical Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[8][9] A plausible synthetic route to this compound is outlined below.

Workflow for Hypothetical Synthesis:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Triphenylphosphine C Phosphonium Salt A->C B 1-Bromo-4-phenylbutane B->C E Phosphonium Ylide C->E D Strong Base (e.g., n-BuLi) D->E G This compound E->G F Acetophenone F->G H Reaction Mixture G->H I Aqueous Workup H->I J Extraction with Organic Solvent I->J K Drying and Solvent Removal J->K L Column Chromatography K->L M Pure this compound L->M

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether or THF.

    • Add an equimolar amount of 1-bromo-4-phenylbutane to the solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the phosphonium salt precipitate.

    • Isolate the phosphonium salt by filtration, wash with anhydrous ether, and dry under vacuum.

    • Suspend the dried phosphonium salt in anhydrous THF.

    • Cool the suspension to -78 °C (dry ice/acetone bath) and add one equivalent of a strong base, such as n-butyllithium, dropwise.

    • Allow the mixture to slowly warm to room temperature, during which the characteristic color of the ylide should develop.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve acetophenone in anhydrous THF.

    • Cool the acetophenone solution to 0 °C.

    • Slowly add the prepared phosphonium ylide solution to the acetophenone solution via cannula.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization Workflow

The synthesized this compound would be characterized using a combination of spectroscopic methods to confirm its structure and purity.

Workflow for Analytical Characterization:

G A Purified this compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (e.g., GC-MS) A->C D Infrared (IR) Spectroscopy A->D E Purity Assessment (e.g., HPLC or GC) A->E F Structural Confirmation and Purity Data B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of this compound.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the aromatic protons, the vinylic protons of the terminal alkene, the methine proton, and the methylene and methyl protons of the hexene backbone.

  • ¹³C NMR: Signals for the aromatic carbons, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the aliphatic chain.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (236.35 g/mol ), along with characteristic fragmentation patterns.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic rings and the alkene, C=C stretching of the alkene and aromatic rings, and C-H bending vibrations.

Potential Biological Activity: Anti-Melanogenic Effects

While there is no direct evidence of the biological activity of this compound, a structurally similar compound, 2,4,6-triphenyl-1-hexene, has been identified as an anti-melanogenic agent.[10][11] This compound was found to inhibit melanin synthesis in B16 melanoma cells by suppressing the activity of tyrosinase and downregulating the expression of microphthalmia-associated transcription factor (MITF).[11][12]

Proposed Signaling Pathway for Anti-Melanogenic Activity

Based on the findings for 2,4,6-triphenyl-1-hexene, it is plausible that this compound could exert a similar biological effect through the inhibition of the melanogenesis signaling pathway. The key steps in this pathway involve the activation of the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP), activation of protein kinase A (PKA), phosphorylation of the cAMP response element-binding protein (CREB), and subsequent transcription of MITF.[13][14][15] MITF, in turn, is a master regulator of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[1][16][17]

Proposed Melanogenesis Inhibition Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF_gene MITF Gene CREB->MITF_gene MITF MITF MITF_gene->MITF Transcription & Translation TYR_TRP1_TRP2 TYR, TRP1, TRP2 MITF->TYR_TRP1_TRP2 Transcription Melanin Melanin Synthesis TYR_TRP1_TRP2->Melanin α-MSH α-MSH α-MSH->MC1R This compound This compound This compound->MITF Inhibition (Proposed) This compound->TYR_TRP1_TRP2 Inhibition (Proposed)

Caption: Proposed mechanism of anti-melanogenic action of this compound.

Experimental Protocols for Biological Activity Assessment

To investigate the potential anti-melanogenic effects of this compound, the following experimental protocols could be employed.

This assay measures the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.[18][19]

Methodology:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tyrosinase solution, the test compound solutions, and the substrate (L-DOPA).

  • Incubate the plate at 37°C.

  • Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

This assay quantifies the amount of melanin produced by cultured melanoma cells.[10][20][21]

Methodology:

  • Culture B16 melanoma cells in a suitable medium.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). A positive control for melanin stimulation, such as alpha-melanocyte-stimulating hormone (α-MSH), can be used.

  • Harvest the cells and wash with phosphate-buffered saline.

  • Lyse the cells and dissolve the melanin pellet in NaOH.

  • Measure the absorbance of the dissolved melanin at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

Conclusion

This compound is a compound for which there is a notable lack of experimentally determined data. This guide has consolidated the available computed data for its physical properties and has proposed its chemical reactivity based on established principles of organic chemistry. Furthermore, drawing parallels with a structurally similar compound, a potential and testable biological activity in the realm of melanogenesis inhibition has been outlined, complete with detailed hypothetical experimental protocols. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, highlighting areas where further experimental investigation is warranted.

References

Quantum chemical studies of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Quantum Chemical Studies of 2,5-Diphenyl-1-hexene

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines the known molecular properties, details experimental protocols for synthesis and analysis, and presents a structured methodology for conducting quantum chemical investigations. Due to the limited availability of direct quantum chemical studies on this specific molecule, this guide establishes a foundational framework, leveraging data from analogous compounds and established computational chemistry practices. The content is structured to facilitate further research by presenting known data in organized tables and illustrating key workflows through diagrams.

Introduction

This compound is an organic compound featuring a hexene backbone with two phenyl substituents. Its structural motifs, including the terminal double bond and aromatic rings, suggest potential applications in polymer chemistry, as a building block in organic synthesis, or as a scaffold in the design of new materials and pharmaceutical agents.

Quantum chemical studies are indispensable in modern chemical research. They provide profound insights into the electronic structure, reactivity, molecular geometry, and other fundamental properties of molecules. By employing computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can predict spectroscopic characteristics, reaction mechanisms, and thermodynamic stability, thereby guiding experimental design and accelerating the discovery process. This guide serves as a technical resource for initiating and conducting in-depth studies on this compound.

Molecular and Spectroscopic Data

The foundational data for any quantum chemical study begins with the fundamental physical and spectroscopic properties of the molecule. The following tables summarize the currently available information for this compound, primarily sourced from the PubChem database.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₈H₂₀PubChem[1]
IUPAC Name5-phenylhex-1-en-2-ylbenzenePubChem[1]
Molecular Weight236.4 g/mol PubChem[1]
CAS Number32375-29-4PubChem[1]
Computed XLogP35.7PubChem[2]
Covalently-Bonded Unit Count1PubChem[2]
Table 2: Available Spectroscopic Data for this compound
Spectrum TypeKey Peaks / InformationSource
Mass Spectrometry (GC-MS) Top Peak (m/z): 118; 2nd Highest (m/z): 117; 3rd Highest (m/z): 105PubChem, NIST[1]
¹³C NMR Instrument: Jeol FX-100. Data available in spectral databases.PubChem[1]
IR Spectra (Vapor Phase) Data available in spectral databases.PubChem[1]

Experimental Protocols

Detailed and reproducible experimental methods are critical for validating theoretical models. This section outlines protocols for the synthesis and analysis of this compound.

Proposed Synthesis of this compound

Objective: To synthesize this compound from 4-phenyl-1-butene and acetophenone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-bromo-1-phenylbutane

  • Acetophenone

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dehydrating agent (e.g., P₂O₅ or H₂SO₄) for elimination step

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Prepare a solution of 4-bromo-1-phenylbutane in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of acetophenone in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Hydrolysis:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol intermediate.

  • Dehydration to Alkene:

    • Subject the crude alcohol to dehydration. This can be achieved by heating with a catalytic amount of a strong acid (e.g., H₂SO₄) or by passing its vapor over heated alumina.

    • The resulting product will be a mixture of alkene isomers.

  • Purification:

    • Purify the crude product using column chromatography on silica gel to isolate the desired this compound isomer.

Diagram: Synthetic and Analytical Workflow

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_analysis Quantum Chemical Study A Grignard Reagent Formation B Coupling with Acetophenone A->B C Aqueous Workup & Hydrolysis B->C D Dehydration of Alcohol Intermediate C->D E Column Chromatography D->E Crude Product F Spectroscopic Analysis (NMR, MS, IR) E->F G Purity Assessment (GC, HPLC) F->G H Structure Optimization (DFT/HF) G->H Validated Structure I Property Calculation (HOMO/LUMO, Spectra) H->I J Data Analysis & Comparison with Exp. I->J

Workflow for synthesis, purification, and analysis.

Quantum Chemical Methodology

A systematic computational approach is required to derive meaningful insights. This section details a generalized protocol for performing quantum chemical calculations on this compound.

Computational Protocol:

  • Software Selection: Utilize established quantum chemistry software packages such as Gaussian, ORCA, GAMESS, or Spartan.

  • Initial Structure Generation: Construct a 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Geometry Optimization and Frequency Analysis:

    • Method: Select a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP is a common and robust choice for organic molecules.

    • Basis Set: Employ a basis set appropriate for the desired accuracy and computational cost, such as 6-31G(d) for initial optimizations or a larger set like 6-311+G(d,p) for more accurate final calculations.

    • Procedure: Perform a full geometry optimization to find the lowest energy conformation of the molecule. Following optimization, conduct a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data and simulated vibrational (IR) spectra.

  • Electronic Property Calculations:

    • Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.

    • Key Properties:

      • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, electronic transitions, and stability. The HOMO-LUMO gap is a key indicator of kinetic stability.

      • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

      • Mulliken or Natural Bond Orbital (NBO) Charges: Calculate atomic charges to understand the charge distribution across the molecule.

  • Spectra Simulation:

    • NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental data for structure validation.

    • UV-Vis: Employ Time-Dependent DFT (TD-DFT) to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Diagram: Quantum Chemical Calculation Workflow

G Workflow for Quantum Chemical Calculations A 1. Initial 3D Structure Generation B 2. Select Level of Theory (e.g., B3LYP/6-31G(d)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation C->D E Is it a true minimum? (No imaginary frequencies) D->E E->C No, re-optimize F 5. Single-Point Calculation on Optimized Geometry E->F Yes G 6. Calculate Properties: - HOMO/LUMO Energies - MEP Surface - Atomic Charges F->G H 7. Simulate Spectra: - NMR (GIAO) - UV-Vis (TD-DFT) - IR (from Freq. Calc.) F->H I 8. Analyze & Compare with Experimental Data G->I H->I

A typical workflow for computational analysis.

Theoretical Data and Analysis (Projected)

Executing the protocol described in Section 4 would yield quantitative data that can be used to predict the behavior of this compound. The tables below are templates for presenting such data.

Table 3: Calculated Geometric Parameters (Template)

(Data to be populated from a B3LYP/6-31G(d) optimization)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C1=C2 e.g., ~1.34 Å
C2-C(phenyl) e.g., ~1.49 Å
C5-C(phenyl) e.g., ~1.54 Å
Bond Angle C1=C2-C3 e.g., ~123°
C4-C5-C6 e.g., ~112°

| Dihedral Angle | C3-C4-C5-C(phenyl)| e.g., value |

Table 4: Calculated Electronic Properties (Template)

(Data to be populated from a B3LYP/6-31G(d) calculation)

Property Calculated Value
Energy of HOMO Value in eV or Hartrees
Energy of LUMO Value in eV or Hartrees
HOMO-LUMO Gap Value in eV
Dipole Moment Value in Debye

| Total Energy | Value in Hartrees |

Interpretation of Data:

  • Geometric Parameters: Comparing calculated bond lengths and angles with experimental data from X-ray crystallography (if available) validates the chosen computational method.

  • HOMO-LUMO Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more polarizable and prone to electronic transitions.

  • MEP Map: This visualization would likely show negative potential (red) around the π-systems of the phenyl rings and the double bond, indicating these are sites for electrophilic attack.

Potential Applications and Future Research

The structural features of this compound suggest several avenues for research and application:

  • Polymer Science: The terminal vinyl group makes it a candidate for polymerization or copolymerization to create polymers with bulky phenyl side chains, potentially impacting properties like thermal stability and refractive index.

  • Asymmetric Catalysis: The chiral center at C5 makes it an interesting substrate for stereoselective reactions.

  • Drug Development: The diphenyl motif is present in many biologically active compounds. This molecule could serve as a scaffold for creating new derivatives for pharmacological screening.

Future Research Directions:

  • Experimental Validation: A definitive synthesis and full spectroscopic characterization of this compound is a necessary first step.

  • Conformational Analysis: A detailed computational study of the molecule's potential energy surface to identify all stable conformers and the energy barriers between them.

  • Reactivity Studies: Quantum chemical modeling of potential reactions, such as electrophilic addition to the double bond or reactions at the benzylic positions, to predict regioselectivity and stereoselectivity.

  • Excited State Properties: TD-DFT studies to explore its photophysical properties, determining if it could have applications in materials science as a fluorophore or photosensitizer.

Conclusion

While direct quantum chemical studies on this compound are not yet prevalent in the literature, this guide establishes a clear and comprehensive framework for such investigations. By combining established experimental protocols with robust computational methodologies, researchers can systematically uncover the structural, electronic, and reactive properties of this molecule. The provided data templates and workflow diagrams serve as a practical starting point for scientists aiming to explore the potential of this compound in materials science, organic synthesis, and drug discovery.

References

An In-depth Technical Guide on the Discovery and Isolation of 2,5-Diphenyl-1-hexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 2,5-diphenyl-1-hexene derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines hypothetical synthetic routes, detailed experimental protocols, and potential biological activities, offering a foundational resource for researchers in drug development.

Introduction

This compound and its derivatives are synthetic organic compounds characterized by a hexene backbone with two phenyl substitutions. While specific derivatives of this core structure are not extensively documented in publicly available literature, their structural similarity to other biologically active diphenylalkenes and stilbene derivatives suggests a high potential for pharmacological activity.[1][][3] Stilbenes and related compounds are known to exhibit a wide range of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] This guide explores plausible synthetic pathways and purification methods for this compound derivatives and discusses their potential therapeutic applications based on the known activities of structurally related molecules.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. Two primary hypothetical routes are detailed below: a Grignard reaction followed by dehydration, and a Wittig reaction.

Grignard Reaction Route

A versatile method for constructing the carbon skeleton of this compound involves a Grignard reaction. This approach builds the molecule by forming a new carbon-carbon bond through the nucleophilic attack of a Grignard reagent on a carbonyl compound.[5]

Experimental Protocol: Synthesis of 2,5-Diphenyl-2-hexanol (Intermediate)

  • Preparation of the Grignard Reagent (4-phenylpentylmagnesium bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 eq).

    • Activate the magnesium with a small crystal of iodine.

    • Prepare a solution of 1-bromo-4-phenylpentane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Add the remaining bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetophenone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2,5-diphenyl-2-hexanol.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Experimental Protocol: Dehydration to this compound

  • Acid-Catalyzed Dehydration:

    • Dissolve the purified 2,5-diphenyl-2-hexanol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Purify the resulting this compound by column chromatography.

Wittig Reaction Route

The Wittig reaction provides an alternative and highly specific method for alkene synthesis, forming the double bond at a defined position.[6]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • Synthesize the required phosphonium salt by reacting (4-phenylpentyl)triphenylphosphonium bromide with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Wittig Reaction:

    • To the freshly prepared ylide solution at -78 °C, add a solution of formaldehyde (1.0 eq) in THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Isolation and Purification:

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a generic this compound derivative.

ParameterValue
Molecular FormulaC₁₈H₂₀
Molecular Weight236.35 g/mol
AppearanceColorless oil
Boiling Point~150-155 °C at 0.5 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.35-7.15 (m, 10H), 5.05 (s, 1H), 4.85 (s, 1H), 2.70 (m, 1H), 2.30 (t, 2H), 1.80 (m, 2H), 1.25 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)148.5, 145.2, 142.8, 128.5 (4C), 128.3 (4C), 126.8, 125.9, 112.5, 45.1, 35.8, 31.2, 22.4
Mass Spectrometry (EI) m/z236 (M⁺)
Reaction StepStarting MaterialReagentsProductYield (%)Purity (%)
Grignard Reaction1-bromo-4-phenylpentane, AcetophenoneMg, Et₂O2,5-Diphenyl-2-hexanol7595
Dehydration2,5-Diphenyl-2-hexanolp-TsOH, TolueneThis compound8598
Wittig Reaction(4-phenylpentyl)triphenylphosphonium bromide, Formaldehyden-BuLi, THFThis compound6597

Mandatory Visualizations

Experimental Workflows

G cluster_0 Grignard Route cluster_1 Wittig Route 1-bromo-4-phenylpentane 1-bromo-4-phenylpentane Grignard Reaction Grignard Reaction 1-bromo-4-phenylpentane->Grignard Reaction Acetophenone Acetophenone Acetophenone->Grignard Reaction 2,5-Diphenyl-2-hexanol 2,5-Diphenyl-2-hexanol Grignard Reaction->2,5-Diphenyl-2-hexanol Dehydration Dehydration 2,5-Diphenyl-2-hexanol->Dehydration 2,5-Diphenyl-1-hexene_G This compound Dehydration->2,5-Diphenyl-1-hexene_G (4-phenylpentyl)halide (4-phenylpentyl)halide Phosphonium Salt Formation Phosphonium Salt Formation (4-phenylpentyl)halide->Phosphonium Salt Formation PPh3 PPh3 PPh3->Phosphonium Salt Formation Phosphonium Salt Phosphonium Salt Phosphonium Salt Formation->Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Base Base->Ylide Formation Phosphonium Ylide Phosphonium Ylide Ylide Formation->Phosphonium Ylide Wittig Reaction Wittig Reaction Phosphonium Ylide->Wittig Reaction Formaldehyde Formaldehyde Formaldehyde->Wittig Reaction 2,5-Diphenyl-1-hexene_W This compound Wittig Reaction->2,5-Diphenyl-1-hexene_W

Caption: Synthetic routes to this compound.

Hypothetical Signaling Pathway

G This compound Derivative This compound Derivative Cell Membrane Cell Membrane NF-kB Pathway NF-kB Pathway This compound Derivative->NF-kB Pathway Inhibition RTK RTK Cell Membrane->RTK Inhibition Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Apoptosis Apoptosis Akt->Apoptosis Activation Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition Inflammatory Cytokines Inflammatory Cytokines NF-kB Pathway->Inflammatory Cytokines Inhibition RTK->PI3K Inhibition

Caption: Hypothetical signaling pathway modulation.

Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not available, the broader class of stilbenes and diphenylalkenes has been extensively studied.[3] These compounds are known to interact with various cellular targets, leading to a range of pharmacological effects.

Potential Biological Activities:

  • Anticancer Activity: Many stilbene derivatives, such as resveratrol, exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[] They can modulate key signaling pathways involved in tumorigenesis.[]

  • Antioxidant Properties: The phenolic nature of many stilbene derivatives contributes to their potent antioxidant activity, which can protect against oxidative stress-related diseases.[1]

  • Anti-inflammatory Effects: Compounds like pinosylvin have been shown to reduce inflammation by modulating pro-inflammatory cytokines and signaling pathways.[]

  • Antimicrobial Activity: Certain synthetic stilbene derivatives have demonstrated significant activity against various bacterial and fungal pathogens.[1]

Hypothetical Signaling Pathway Involvement:

Based on the known mechanisms of related compounds, this compound derivatives could potentially exert their effects through the modulation of key cellular signaling pathways. For instance, they might inhibit receptor tyrosine kinases (RTKs), leading to the downregulation of pro-survival pathways such as the PI3K/Akt/mTOR pathway. This inhibition would suppress cell proliferation and promote apoptosis. Additionally, these compounds could interfere with inflammatory pathways, such as the NF-κB signaling cascade, to reduce the production of inflammatory cytokines.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential applications of this compound derivatives. The detailed hypothetical experimental protocols for Grignard and Wittig reaction routes offer practical starting points for their chemical synthesis. Although biological data for this specific class of compounds is lacking, the well-documented activities of structurally similar molecules strongly suggest their potential as valuable leads in drug discovery, particularly in the areas of oncology and inflammatory diseases. Further research into the synthesis of a library of these derivatives and subsequent biological screening is warranted to fully elucidate their therapeutic potential.

References

A Theoretical Framework for Elucidating the Molecular Structure of 2,5-diphenyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational approach for the theoretical determination of the molecular structure of 2,5-diphenyl-1-hexene. In the absence of extensive peer-reviewed theoretical data for this specific molecule, this document serves as a detailed protocol for researchers to conduct their own in-silico analyses. The methodologies described herein are standard in the field of computational chemistry and are designed to provide accurate predictions of molecular geometries, conformational preferences, and electronic properties.

Introduction to the Theoretical Approach

The determination of the three-dimensional structure of a molecule is paramount in understanding its chemical reactivity, physical properties, and potential biological activity. For a flexible molecule such as this compound, with multiple rotatable bonds, numerous conformations can exist. Theoretical calculations, particularly quantum chemical methods, provide a powerful tool to explore the potential energy surface of the molecule and identify its most stable conformations.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a good balance between accuracy and computational cost. The workflow will cover initial structure generation, conformational searching, geometry optimization, and frequency calculations to ensure the identified structures are true energy minima.

Computational Methodology

A systematic approach is required to theoretically determine the molecular structure of this compound. The following sections detail the recommended experimental protocols for a thorough computational investigation.

Initial Structure Generation and Conformational Analysis

The first step involves generating a reasonable starting 3D structure of this compound. This can be accomplished using molecular building software. Due to the presence of several single bonds, a comprehensive conformational search is crucial to identify the low-energy conformers.

Protocol for Conformational Search:

  • Software: A molecular modeling package with conformational search capabilities (e.g., Spartan, Gaussian with a conformational search module, or specialized software like Confab).

  • Method: A low-level, computationally inexpensive method is typically employed for the initial search. Molecular mechanics force fields such as MMFF94 or UFF are suitable for this purpose.

  • Procedure:

    • Generate an initial 3D structure of this compound.

    • Identify all rotatable bonds. For this compound, these include the bonds connecting the phenyl groups to the hexene backbone and the single bonds within the hexene chain.

    • Perform a systematic or stochastic conformational search by rotating these bonds at defined intervals.

    • Save a specified number of the lowest energy conformers for further analysis.

Geometry Optimization and Frequency Calculations

Each of the low-energy conformers identified in the conformational search must be subjected to geometry optimization at a higher level of theory to obtain accurate molecular structures and relative energies.

Protocol for Geometry Optimization and Frequency Analysis:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Method: Density Functional Theory (DFT) is the recommended method. A common and reliable choice is the B3LYP functional.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), provides a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

  • Procedure:

    • For each low-energy conformer from the conformational search, perform a geometry optimization using the chosen DFT functional and basis set.

    • The optimization process will iteratively adjust the atomic coordinates to find the minimum energy structure.

    • Following a successful optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, the structure is a transition state and requires further investigation.

    • The output of these calculations will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles, as well as the electronic energy and thermodynamic data for each conformer.

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy comparison and analysis. The following are template tables that would be populated with the results from the computational workflow described above.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Conf-10.000.00
Conf-2[Calculated Value][Calculated Value]
Conf-3[Calculated Value][Calculated Value]
...[Calculated Value][Calculated Value]

Table 2: Selected Optimized Geometric Parameters for the Lowest Energy Conformer (Conf-1) of this compound

ParameterAtom(s) InvolvedCalculated Value (Å or °)
Bond Lengths
C1=C2C1, C2[Calculated Value]
C2-C3C2, C3[Calculated Value]
C4-C5C4, C5[Calculated Value]
C5-C(phenyl)C5, C(ipso-phenyl)[Calculated Value]
......[Calculated Value]
Bond Angles
C1=C2-C3C1, C2, C3[Calculated Value]
C3-C4-C5C3, C4, C5[Calculated Value]
C4-C5-C(phenyl)C4, C5, C(ipso-phenyl)[Calculated Value]
......[Calculated Value]
Dihedral Angles
C1=C2-C3-C4C1, C2, C3, C4[Calculated Value]
C3-C4-C5-C6C3, C4, C5, C6[Calculated Value]
C4-C5-C(phenyl)-C(ortho-phenyl)C4, C5, C(ipso-phenyl), C(ortho-phenyl)[Calculated Value]
......[Calculated Value]

Visualizations

Diagrams are essential for representing the complex relationships in computational chemistry workflows. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Theoretical_Calculation_Workflow cluster_start Initial Structure & Conformation cluster_optimization Geometry Optimization & Verification cluster_analysis Data Analysis & Output Start Generate 3D Structure of This compound Conf_Search Conformational Search (e.g., MMFF94) Start->Conf_Search DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conf_Search->DFT_Opt Low-energy conformers Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Data_Extraction Extract Geometric Parameters (Bond Lengths, Angles, Dihedrals) Freq_Calc->Data_Extraction Verified Minima Energy_Analysis Calculate Relative Energies Freq_Calc->Energy_Analysis Output_Tables Generate Data Tables Data_Extraction->Output_Tables Energy_Analysis->Output_Tables

Caption: Workflow for the theoretical calculation of the molecular structure of this compound.

DFT_Methodology_Logic cluster_dft Core DFT Calculation cluster_output Primary Outputs cluster_verification Structure Verification Functional Choose Functional (e.g., B3LYP) Calculation Perform Self-Consistent Field (SCF) Calculation Functional->Calculation Basis_Set Select Basis Set (e.g., 6-31G(d)) Basis_Set->Calculation Input_Geom Input Conformer Geometry Input_Geom->Calculation Optimized_Geom Optimized Molecular Geometry Calculation->Optimized_Geom Energy Electronic Energy Calculation->Energy Frequencies Vibrational Frequencies Calculation->Frequencies Check_Freq Check for Imaginary Frequencies Frequencies->Check_Freq Is_Minimum Is it a minimum? Check_Freq->Is_Minimum Yes Yes: Proceed to Analysis Is_Minimum->Yes No imaginary freqs No No: Re-optimize or Identify Transition State Is_Minimum->No Imaginary freq(s) exist

Caption: Logical flow of a DFT-based geometry optimization and frequency calculation for a single conformer.

Conclusion

This technical guide provides a robust framework for the theoretical investigation of the molecular structure of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and data presentation, researchers can obtain valuable insights into the structural and energetic properties of this molecule. The provided workflows and data table templates serve as a blueprint for conducting and reporting such computational studies, ensuring a high standard of scientific rigor and clarity. These theoretical predictions can subsequently guide experimental studies and inform the rational design of new molecules in drug development and materials science.

A Technical Guide to the Solubility of 2,5-Diphenyl-1-hexene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific quantitative solubility data for 2,5-diphenyl-1-hexene in various organic solvents is not extensively documented in publicly accessible literature. This guide, therefore, provides a comprehensive framework for determining and understanding its solubility. It outlines a general experimental protocol, discusses key factors influencing solubility, and presents a template for data reporting.

Introduction to Solubility Studies

Solubility is a critical physicochemical property in chemical and pharmaceutical sciences, influencing everything from reaction kinetics and purification methods to the bioavailability of drug substances. For a non-polar hydrocarbon like this compound (C₁₈H₂₀), understanding its behavior in organic solvents is fundamental for its synthesis, isolation, and application.

The principle of "like dissolves like" predicts that this compound, being a large, non-polar molecule, will exhibit higher solubility in non-polar organic solvents (e.g., hexane, toluene) and lower solubility in polar solvents (e.g., ethanol, water).[1][2] Key factors that govern this solubility include the intermolecular forces between the solute and solvent, temperature, and molecular structure.[3][4] This guide details a standard methodology for quantifying this property.

Experimental Protocol: Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method .[5][6] This procedure measures the concentration of a saturated solution at a constant temperature.

Materials and Apparatus
  • Solute: this compound (purity > 99%)

  • Solvents: A range of organic solvents of analytical grade (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol).

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Scintillation vials or sealed flasks

    • Thermostatic shaking incubator or water bath with orbital shaker, capable of maintaining temperature ±0.5°C.

    • Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

    • Volumetric flasks and pipettes.

    • An appropriate analytical instrument for concentration measurement, such as a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure the system reaches equilibrium.[6] Preliminary studies can determine the minimum time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to let the excess solid settle. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any particulate matter.[7]

  • Dilution: Immediately dilute the filtered sample with a known volume of the same solvent to prevent precipitation due to temperature changes and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100g ).

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for presenting such results.

Table 1: Hypothetical Solubility of this compound at 25°C

SolventSolvent Polarity Index*Solubility ( g/100 mL)Solubility (mol/L)
n-Hexane0.1Data Point 1Data Point 1
Toluene2.4Data Point 2Data Point 2
Dichloromethane3.1Data Point 3Data Point 3
Ethyl Acetate4.4Data Point 4Data Point 4
Acetone5.1Data Point 5Data Point 5
Ethanol5.2Data Point 6Data Point 6

*Snyder polarity index is a commonly used measure.

Visualization of Experimental Workflow

A clear diagram of the experimental process ensures reproducibility and understanding of the methodological flow.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vials B Add known volume of organic solvent A->B Step 1-2 C Agitate in thermostatic shaker (e.g., 24-72h at 25°C) B->C Step 3 D Allow solid to settle C->D E Filter supernatant sample D->E Step 4 F Dilute sample accurately E->F Step 5 G Quantify concentration (HPLC / UV-Vis) F->G Step 6 H Calculate Solubility G->H Step 7

Caption: Workflow for determining the equilibrium solubility of a solid in a liquid solvent.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,5-diphenyl-1-hexene is a unique monomer characterized by the presence of bulky phenyl substituents, which introduce significant steric hindrance around the polymerizable double bond. This steric bulk is anticipated to profoundly influence the polymerization behavior, including the choice of polymerization technique, catalyst selection, and the properties of the resulting polymer. Due to the absence of specific literature on the polymerization of this compound, this document provides detailed theoretical application notes and generalized experimental protocols based on established polymerization methodologies for structurally similar, sterically hindered α-olefins and styrenic monomers. The information herein is intended to serve as a foundational guide for researchers and professionals in polymer chemistry and drug development to explore the synthesis of poly(this compound).

The primary polymerization techniques considered viable for this monomer are Ziegler-Natta, cationic, and free-radical polymerization. Each method offers a distinct approach to overcoming the steric challenges and is expected to yield polymers with different microstructures and properties.

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a powerful method for the polymerization of α-olefins, offering control over stereochemistry and producing linear polymers.[1][2] For sterically hindered monomers, metallocene-based Ziegler-Natta catalysts are often more effective than traditional heterogeneous catalysts.[3][4]

Data Presentation: Ziegler-Natta Polymerization
ParameterCatalyst SystemCocatalystSolventTemperature (°C)Monomer/Catalyst RatioPolymer Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Hypothetical Exp. 1 rac-Et(Ind)2ZrCl2MAOToluene50500:1Moderate20,0001.8 - 2.5
Hypothetical Exp. 2 Cp2ZrCl2MAOToluene70500:1Low10,0002.0 - 3.0
Hypothetical Exp. 3 TiCl4/MgCl2TriethylaluminumHeptane701000:1Very Low5,000> 3.0

Note: This data is hypothetical and based on the expected outcomes for sterically hindered α-olefins.

Experimental Protocol: Ziegler-Natta Polymerization

Materials:

  • This compound (monomer), purified and dried

  • rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)2ZrCl2) or similar metallocene catalyst

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • Anhydrous toluene (solvent)

  • Methanol (for termination)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Procedure:

  • All glassware should be oven-dried and assembled hot under a stream of inert gas (N2 or Ar).

  • In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous toluene.

  • Introduce the this compound monomer into the flask via syringe.

  • The flask is then placed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50°C).

  • In a separate Schlenk tube, prepare the catalyst solution by dissolving the metallocene catalyst in a small amount of toluene.

  • To the monomer solution, add the MAO cocatalyst solution via syringe. The amount of MAO is typically in large excess relative to the zirconium catalyst (e.g., Al/Zr ratio of 1000:1).

  • Initiate the polymerization by injecting the prepared metallocene catalyst solution into the monomer/MAO mixture.

  • Allow the reaction to proceed for the desired time (e.g., 1-4 hours), monitoring for any changes in viscosity.

  • Terminate the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it with a dilute HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Dry the resulting polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

Diagram: Ziegler-Natta Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep_glass Dry Glassware under Vacuum charge_reactor Charge Reactor with Solvent & Monomer prep_glass->charge_reactor prep_reagents Purify & Dry Monomer and Solvent prep_reagents->charge_reactor add_cocatalyst Add MAO Cocatalyst charge_reactor->add_cocatalyst add_catalyst Inject Metallocene Catalyst add_cocatalyst->add_catalyst polymerize Polymerize at Controlled Temperature add_catalyst->polymerize terminate Terminate with Methanol polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate wash Wash with HCl/Methanol precipitate->wash dry Dry Polymer under Vacuum wash->dry G Initiation Initiation (H+ attack on monomer) Propagation Propagation (Carbocation attacks new monomer) Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination (e.g., by counter-ion) Propagation->Termination Polymer Polymer Chain Termination->Polymer

References

Application Notes and Protocols: 2,5-Diphenyl-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for specific applications and detailed experimental protocols for the use of 2,5-diphenyl-1-hexene in organic synthesis did not yield established methodologies or significant use cases. This compound does not appear to be a commonly utilized building block or reagent in published synthetic routes. The information provided below is based on the chemical properties of this compound and data available for structurally related compounds. The protocols and pathways are presented as potential or theoretical applications grounded in fundamental principles of organic chemistry.

Introduction

This compound is an unsaturated hydrocarbon featuring a terminal double bond and two phenyl substituents.[1] Its structure suggests potential for various chemical transformations, including reactions of the alkene and aromatic rings. While specific applications in drug development or complex molecule synthesis are not documented, its functionalities offer theoretical utility in several areas of organic synthesis.

Chemical and Physical Properties: [1]

PropertyValue
Molecular Formula C₁₈H₂₀
Molecular Weight 236.35 g/mol
CAS Number 32375-29-4
Appearance Not reported
Boiling Point Not reported
Melting Point Not reported

Potential Synthetic Applications

Based on its structure, this compound could serve as a substrate in several fundamental organic reactions. These potential applications are theoretical and would require experimental validation.

  • Electrophilic Addition to the Alkene: The terminal double bond is susceptible to electrophilic attack, allowing for the introduction of various functional groups.

  • Hydroboration-Oxidation: This two-step reaction could be used to synthesize the corresponding anti-Markovnikov alcohol, 2,5-diphenyl-1-hexanol.

  • Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further transformations.

  • Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield 2,5-diphenylhexane.[2]

  • Polymerization: As a vinyl compound, it could potentially undergo polymerization, although this is not a documented application.[3][4][5]

The phenyl groups can also undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the alkene.

Experimental Protocols (Theoretical)

The following are hypothetical protocols for reactions involving this compound, based on standard organic chemistry procedures.

Protocol 3.1: Synthesis of 2,5-Diphenyl-1-hexanol via Hydroboration-Oxidation

This protocol describes the theoretical conversion of this compound to the corresponding primary alcohol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of BH₃·THF in THF to the flask.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by column chromatography on silica gel.

Protocol 3.2: Synthesis of 2,5-Diphenylhexane via Catalytic Hydrogenation

This protocol outlines the theoretical reduction of the alkene functionality.

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10%

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diphenylhexane.[2]

  • If necessary, purify the product by column chromatography.

Visualization of Potential Synthetic Pathways

The following diagrams illustrate the potential transformations of this compound.

G A This compound B 2,5-Diphenyl-1-hexanol A->B 1. BH3-THF 2. H2O2, NaOH C 2,5-Diphenyl-1,2-epoxyhexane A->C m-CPBA D 2,5-Diphenylhexane A->D H2, Pd/C G cluster_0 Hypothetical Cross-Coupling Workflow A Start: 2,5-Diphenyl-1,5-hexadiene B Reaction Setup: - Diene - Aryl Halide - Palladium Catalyst - Ligand - Base - Solvent A->B C Reaction Conditions: - Inert Atmosphere - Elevated Temperature B->C D Workup: - Quenching - Extraction - Washing C->D E Purification: - Column Chromatography D->E F Characterization: - NMR - Mass Spectrometry E->F

References

Subject: Application Notes and Protocols for 2,5-Diphenyl-1-hexene in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Following a comprehensive literature review, it has been determined that there is a notable absence of specific published data on the catalytic applications of 2,5-diphenyl-1-hexene in palladium-catalyzed reactions. Extensive searches of scholarly articles, patents, and chemical databases did not yield specific examples of this compound being utilized as a substrate, ligand, or being the direct product of a palladium-catalyzed process.

Therefore, the creation of detailed Application Notes and Protocols specifically for this compound in this context is not feasible at this time due to the lack of available experimental data.

However, to address the broader interest in palladium-catalyzed reactions of related structural motifs, we have compiled a general overview and representative protocols for reactions involving terminal alkenes and styrenyl compounds, which share structural similarities with this compound. This information is intended to serve as a valuable resource for researchers exploring palladium catalysis in organic synthesis.

General Application Notes for Palladium-Catalyzed Reactions of Alkenes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity.[1][2][3] Palladium catalysts are particularly effective in activating C-H and C-C bonds in alkenes, leading to the formation of complex molecular architectures.[4][5] Common applications include cross-coupling reactions, intramolecular cyclizations, and C-H functionalization.[1][4][5]

Key Reaction Classes:

  • Heck Reaction: The palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation.

  • Suzuki-Miyaura Coupling: A versatile cross-coupling reaction between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. It is widely used for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls.[6]

  • Intramolecular Cyclization: Palladium catalysts can facilitate the cyclization of dienes and enynes to form various carbocyclic and heterocyclic frameworks.[5][7][8] These reactions often proceed with high stereoselectivity.

  • Allylic C-H Alkylation: The direct functionalization of allylic C-H bonds in internal alkenes represents a significant challenge in asymmetric synthesis. Palladium catalysis, in conjunction with chiral ligands, has enabled highly site- and enantiodifferentiating alkylations.[4]

Illustrative Experimental Protocols

Below are generalized protocols for palladium-catalyzed reactions that could potentially be adapted for substrates similar to this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization of a Diene

This protocol describes a general method for the palladium-catalyzed intramolecular cyclization of a diene system, which can lead to the formation of carbocyclic rings.[5]

Table 1: Reagents and Materials for Intramolecular Cyclization

Reagent/MaterialPurposeTypical Amount (Example)
Diene SubstrateStarting Material1.0 equiv (0.2 mmol)
Palladium Catalyst (e.g., Pd(OAc)₂)Catalyst5 mol%
Ligand (e.g., PPh₃)Stabilizes catalyst, influences selectivity10 mol%
Base (e.g., Na₂CO₃)Promotes the reaction2.0 equiv
Solvent (e.g., DMF)Reaction Medium2.0 mL
Anhydrous conditionsPrevents catalyst deactivationN/A

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the diene substrate, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 5 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Protocol 2: General Procedure for Palladium-Catalyzed Allylic C-H Alkylation

This protocol outlines a general procedure for the site- and enantiodifferentiating allylic C-H alkylation of an internal alkene.[4]

Table 2: Reagents and Materials for Allylic C-H Alkylation

Reagent/MaterialPurposeTypical Amount (Example)
Alkene SubstrateStarting Material2.0 equiv
Nucleophile (e.g., Weinreb amide)Coupling Partner1.0 equiv
Palladium Catalyst (e.g., Pd₂(dba)₃)Catalyst Precursor2.5 mol%
Chiral Ligand (e.g., phosphoramidite)Induces Enantioselectivity7.5 mol%
Oxidant (e.g., 2,5-DMBQ)Regenerates active catalyst120 mol%
Base (e.g., KH₂PO₄)Additive100 mol%
Solvent (e.g., Toluene)Reaction Medium0.1 M concentration

Procedure:

  • In a glovebox, charge a vial with the palladium catalyst, chiral ligand, oxidant, and base.

  • Add the solvent, followed by the alkene substrate and the nucleophile.

  • Seal the vial and stir the reaction mixture at the specified temperature (e.g., 30 °C or 70 °C) for the indicated time.

  • Monitor the reaction for completion by an appropriate analytical technique.

  • Once complete, cool the reaction and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the enantioenriched alkylated product.

Visualizations

To aid in the conceptual understanding of these palladium-catalyzed transformations, the following diagrams illustrate a general catalytic cycle and a typical experimental workflow.

Palladium_Catalytic_Cycle cluster_cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) OxAdd->PdII R-X Transmetal Transmetalation (R'-M) PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R R'-M RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start | Reaction Setup reagents Reagents Substrate, Catalyst, Ligand, Base, Solvent start->reagents reaction Reaction Heating and Stirring under Inert Atmosphere reagents->reaction monitoring Monitoring TLC / GC-MS reaction->monitoring workup Work-up Quenching, Extraction, Drying monitoring->workup Reaction Complete purification Purification Column Chromatography workup->purification analysis Analysis NMR, MS, etc. purification->analysis end End | Pure Product analysis->end

References

Application Notes and Protocols for the Copolymerization of 2,5-Diphenyl-1-hexene with Olefins

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The direct copolymerization of 2,5-diphenyl-1-hexene with other olefins is a novel research area with limited specific literature. The following application notes and protocols are constructed based on established principles of olefin polymerization and analogous copolymerization of bulky, styrenic, and other vinyl aromatic monomers. These guidelines are intended to serve as a foundational framework for researchers and drug development professionals to design and conduct their own investigations into this promising class of copolymers.

Application Notes: Potential Properties and Applications

Copolymers incorporating this compound are anticipated to exhibit a unique combination of properties stemming from the bulky and aromatic nature of the diphenyl-substituted monomer. These properties could lead to applications in advanced materials and drug delivery systems.

Potential Properties:

  • High Thermal Stability: The presence of phenyl groups is expected to increase the glass transition temperature (Tg) and thermal stability of the resulting copolymers compared to standard polyolefins.

  • Modified Crystallinity: The bulky diphenyl groups are likely to disrupt the crystalline structure of polyolefin chains, leading to more amorphous materials with potentially enhanced flexibility and optical clarity.

  • Tunable Refractive Index: The incorporation of aromatic moieties can increase the refractive index of the polymer, a desirable property for optical applications.

  • Enhanced Hydrophobicity and Drug Affinity: The phenyl groups can provide hydrophobic pockets within the polymer matrix, potentially enabling the encapsulation and controlled release of hydrophobic drug molecules.

  • Biocompatibility: While requiring empirical validation, polyolefin-based materials are often biocompatible, suggesting that these novel copolymers could be suitable for biomedical applications.

Potential Applications in Drug Development:

  • Drug Delivery Vehicles: The hydrophobic domains created by the this compound units could serve as reservoirs for poorly water-soluble drugs, enhancing their bioavailability and enabling sustained release formulations.

  • Medical Device Coatings: The anticipated thermal stability and biocompatibility could make these copolymers suitable for coating medical devices to improve their performance and reduce adverse reactions.

  • Specialty Polymer Excipients: Copolymers with tailored thermal and mechanical properties could be developed as novel excipients in pharmaceutical formulations.

Hypothetical Experimental Protocols

The following protocols are based on established methods for the copolymerization of bulky α-olefins and styrenic monomers using Ziegler-Natta and metallocene catalysts. Researchers should consider these as starting points and optimize the reaction conditions for their specific comonomers and desired copolymer properties.

Protocol 1: Metallocene-Catalyzed Copolymerization of this compound with Ethylene

This protocol is adapted from methodologies used for the copolymerization of ethylene with bulky α-olefins.[1][2]

Materials:

  • This compound (monomer)

  • Ethylene (comonomer, research grade)

  • rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ (metallocene catalyst)

  • Methylaluminoxane (MAO) (cocatalyst, 10 wt% solution in toluene)

  • Toluene (anhydrous, polymerization grade)

  • Methanol (for quenching and precipitation)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon (high purity)

Experimental Setup:

A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports for catalyst and monomers.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum at 100°C and then purged with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound. The reactor is then heated to the desired polymerization temperature (e.g., 70°C).

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired partial pressure (e.g., 10 bar).

  • Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added, and the mixture is stirred for 15 minutes to allow for catalyst activation. This activated catalyst solution is then injected into the reactor to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1 hour), maintaining constant temperature and ethylene pressure.

  • Quenching and Polymer Isolation: The polymerization is terminated by injecting a small amount of methanol into the reactor. The reactor is then cooled, and the pressure is vented. The polymer solution is precipitated in an excess of acidified methanol (10% HCl).

  • Purification: The precipitated polymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at 60°C to a constant weight.

Characterization:

  • Copolymer Composition: ¹H NMR and ¹³C NMR spectroscopy.

  • Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Ziegler-Natta Catalyzed Copolymerization of this compound with Propylene

This protocol is based on Ziegler-Natta catalysis, which is widely used for propylene polymerization and can be adapted for bulky comonomers.[3][4][5]

Materials:

  • This compound (monomer)

  • Propylene (comonomer, polymer grade)

  • TiCl₄/MgCl₂ (supported Ziegler-Natta catalyst)

  • Triethylaluminum (TEAL) (cocatalyst)

  • Toluene (anhydrous, polymerization grade)

  • Isopropanol (for quenching)

  • Methanol (for washing)

  • Nitrogen or Argon (high purity)

Experimental Setup:

A glass reactor equipped with a magnetic stirrer, a temperature-controlled bath, and gas inlet/outlet ports.

Procedure:

  • Reactor Setup: The glass reactor is assembled and flame-dried under a flow of high-purity nitrogen or argon.

  • Solvent and Cocatalyst: Anhydrous toluene and the TEAL cocatalyst are added to the reactor.

  • Monomer Addition: this compound is injected into the reactor. The reactor is then saturated with propylene gas at a controlled flow rate.

  • Catalyst Injection: The Ziegler-Natta catalyst is suspended in a small amount of toluene and injected into the reactor to start the polymerization.

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 50°C) for the desired duration (e.g., 2 hours). Propylene flow is maintained throughout the reaction.

  • Termination and Isolation: The polymerization is terminated by adding isopropanol. The resulting polymer is then precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The polymer is collected by filtration, washed with methanol, and dried under vacuum at 50°C.

Data Presentation

The following tables present hypothetical, yet realistic, data that could be obtained from the copolymerization experiments described above. These values are based on trends observed in the copolymerization of other bulky and styrenic olefins.

Table 1: Hypothetical Results for Metallocene-Catalyzed Copolymerization of this compound (DPH) with Ethylene

EntryDPH in Feed (mol%)DPH in Copolymer (mol%)Yield (g)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Tₘ (°C)T₉ (°C)
152.115.21252.3125145
2104.512.81102.5118152
3208.99.5952.8105160

Reaction Conditions: 70°C, 10 bar Ethylene, 1 hour, 10 µmol rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂, MAO/Zr = 1000.

Table 2: Hypothetical Results for Ziegler-Natta Catalyzed Copolymerization of this compound (DPH) with Propylene

EntryDPH in Feed (mol%)DPH in Copolymer (mol%)Activity ( kg/mol Ti·h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)T₉ (°C)
120.83502104.5155
251.92801854.8162
3103.52101605.2170

Reaction Conditions: 50°C, 1 atm Propylene, 2 hours, 0.1 g TiCl₄/MgCl₂, TEAL/Ti = 200.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Workup and Analysis prep_reactor Dry and Purge Reactor add_solvent Add Anhydrous Toluene prep_reactor->add_solvent add_monomer Add this compound add_solvent->add_monomer pressurize Pressurize with Comonomer add_monomer->pressurize inject_catalyst Inject Catalyst pressurize->inject_catalyst activate_catalyst Activate Catalyst activate_catalyst->inject_catalyst polymerize Run Polymerization inject_catalyst->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate purify Wash and Dry Polymer precipitate->purify characterize Characterize Copolymer purify->characterize

Caption: General workflow for the copolymerization of this compound.

copolymerization_scheme cluster_monomers DPH This compound Catalyst Catalyst (Metallocene or Ziegler-Natta) DPH->Catalyst Olefin Olefin (e.g., Ethylene) Olefin->Catalyst Copolymer Copolymer Chain (...-Olefin-DPH-Olefin-...) Catalyst->Copolymer Polymerization

Caption: Schematic of the copolymerization of this compound with an olefin.

References

Application of 2,5-diphenyl-1-hexene in Material Science: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the application of 2,5-diphenyl-1-hexene in the field of material science have revealed a significant lack of documented use or research. Extensive searches of scientific literature, patent databases, and chemical registries did not yield specific information regarding the polymerization of this compound or its incorporation into materials to achieve specific properties.

While the individual chemical moieties, diphenyl and hexene, are common in polymer chemistry, the specific isomer this compound does not appear to be a commercially significant or academically studied monomer for material science applications. The current body of scientific literature focuses extensively on the polymerization of 1-hexene and its various derivatives, but specific data on this compound is not present.

Research in related areas includes the use of other diphenyl-substituted molecules in the synthesis of high-performance polymers. For instance, monomers containing diphenyl ether or diphenyl phenylene units are utilized to create polymers with high thermal stability and specific optoelectronic properties. However, these studies do not involve the this compound structure.

Similarly, the polymerization of alpha-olefins like 1-hexene is a well-established field, with numerous catalysts and processes developed to produce a range of polyolefins with tailored properties. These materials find widespread use in packaging, automotive components, and textiles. The introduction of comonomers can modify these properties, but this compound is not mentioned as a comonomer in the reviewed literature.

Based on a comprehensive review of available information, there are no established applications of this compound in material science. Consequently, the creation of detailed application notes, experimental protocols, and associated diagrams as requested is not feasible due to the absence of foundational research and data on this specific compound in the context of materials. Further research would be required to synthesize and characterize poly(this compound) and to explore any potential properties and applications in material science.

Application Notes and Protocols: 2,5-Diphenyl-1-hexene as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenyl-1-hexene is a readily accessible olefinic compound that holds significant potential as a versatile building block in the synthesis of complex molecular architectures. Its structure, featuring a terminal 1,1-disubstituted alkene and reactive allylic C-H bonds, offers multiple avenues for functionalization. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key synthetic transformations, including hydroboration-oxidation, epoxidation, and allylic C-H functionalization. While direct literature examples of its application are limited, the protocols provided are based on well-established reactivity principles for structurally related compounds, offering a predictive framework for its synthetic utility.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through two primary retrosynthetic disconnections: a Grignard reaction followed by dehydration, or a Wittig-type olefination.

Grignard Reaction and Dehydration Approach

This approach involves the addition of a 3-phenylpropylmagnesium bromide Grignard reagent to acetophenone, followed by the dehydration of the resulting tertiary alcohol.

Experimental Protocol:

Step 1: Synthesis of 2,5-Diphenyl-2-hexanol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 3-phenylpropyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

  • Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of acetophenone (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-diphenyl-2-hexanol.

Step 2: Dehydration to this compound

  • Dissolve the crude 2,5-diphenyl-2-hexanol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with hexanes) to afford this compound.

Wittig Reaction Approach

The Wittig reaction provides a direct method to form the terminal alkene by reacting a suitable ketone with a phosphorus ylide.[1][2][3][4]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change to deep orange/red is typically observed).

  • Cool the reaction mixture back to 0 °C and add a solution of 4-phenyl-2-pentanone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to remove the triphenylphosphine oxide byproduct and isolate this compound.

Synthesis Workflow Diagram

G cluster_0 Grignard Approach cluster_1 Wittig Approach Acetophenone Acetophenone Grignard_Reaction Grignard Reaction Acetophenone->Grignard_Reaction 3-Phenylpropyl_MgBr 3-Phenylpropyl_MgBr 3-Phenylpropyl_MgBr->Grignard_Reaction 2,5-Diphenyl-2-hexanol 2,5-Diphenyl-2-hexanol Grignard_Reaction->2,5-Diphenyl-2-hexanol Dehydration Dehydration (H+) 2,5-Diphenyl-2-hexanol->Dehydration 2,5-Diphenyl-1-hexene_G This compound Dehydration->2,5-Diphenyl-1-hexene_G 4-Phenyl-2-pentanone 4-Phenyl-2-pentanone Wittig_Reaction Wittig Reaction 4-Phenyl-2-pentanone->Wittig_Reaction Methyltriphenylphosphonium_ylide Methyltriphenylphosphonium_ylide Methyltriphenylphosphonium_ylide->Wittig_Reaction 2,5-Diphenyl-1-hexene_W This compound Wittig_Reaction->2,5-Diphenyl-1-hexene_W

Caption: Synthetic routes to this compound.

Applications in Complex Molecule Synthesis

The dual reactivity of the terminal alkene and the allylic protons in this compound allows for a range of transformations to build molecular complexity.

Functionalization of the Terminal Alkene

The 1,1-disubstituted nature of the terminal alkene directs the regioselectivity of addition reactions.

Hydroboration-oxidation of this compound is expected to yield the corresponding anti-Markovnikov alcohol, 2,5-diphenyl-1-hexanol, a primary alcohol that can be further elaborated.[5][6][7][8][9]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2,5-diphenyl-1-hexanol.

SubstrateReagentsProductExpected Yield (%)
This compound1. BH3·THF 2. H2O2, NaOH2,5-Diphenyl-1-hexanol85-95
2-(4-Methoxyphenyl)-5-phenyl-1-hexene1. BH3·THF 2. H2O2, NaOH2-(4-Methoxyphenyl)-5-phenyl-1-hexanol80-90
2-(4-Chlorophenyl)-5-phenyl-1-hexene1. BH3·THF 2. H2O2, NaOH2-(4-Chlorophenyl)-5-phenyl-1-hexanol85-95

Epoxidation of the electron-rich double bond of this compound would provide a versatile epoxide intermediate, which can be opened by various nucleophiles.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(2,5-diphenyl-hexyl)oxirane.

SubstrateReagentProductExpected Yield (%)
This compoundm-CPBA2-(2,5-diphenyl-hexyl)oxirane90-98
2-(4-Nitrophenyl)-5-phenyl-1-hexenem-CPBA2-(2-(4-nitrophenyl)-5-phenyl-hexyl)oxirane85-95
2-(4-Methylphenyl)-5-phenyl-1-hexenem-CPBA2-(2-(4-methylphenyl)-5-phenyl-hexyl)oxirane90-98

Alkene Functionalization Pathways

G cluster_0 Alkene Reactions Start This compound Hydroboration Hydroboration- Oxidation Start->Hydroboration Epoxidation Epoxidation Start->Epoxidation Alcohol 2,5-Diphenyl-1-hexanol Hydroboration->Alcohol Epoxide 2-(2,5-Diphenyl-hexyl)oxirane Epoxidation->Epoxide

Caption: Potential transformations of the terminal alkene.

Functionalization of the Allylic C-H Bond

The presence of allylic protons in this compound opens up possibilities for allylic functionalization, a powerful tool for introducing complexity.

Palladium-catalyzed allylic C-H alkylation can be used to form a new C-C bond at the allylic position.[10][11]

Experimental Protocol:

  • To an oven-dried vial, add Pd(OAc)2 (5 mol %), a suitable ligand (e.g., triphenylphosphine, 10 mol %), and an oxidant (e.g., benzoquinone, 1.2 eq).

  • Evacuate and backfill the vial with nitrogen.

  • Add a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add the nucleophile (e.g., dimethyl malonate, 2.0 eq) and a base (e.g., potassium carbonate, 2.0 eq).

  • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for 12-24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the allylic alkylation product.

NucleophileProductExpected Yield (%)
Dimethyl malonateDimethyl 2-(2,5-diphenylhex-1-en-3-yl)malonate60-75
1,3-Cyclohexanedione2-(2,5-Diphenylhex-1-en-3-yl)cyclohexane-1,3-dione55-70
Morpholine4-(2,5-Diphenylhex-1-en-3-yl)morpholine50-65

Allylic Functionalization Workflow

G Start This compound Reaction Allylic C-H Activation Start->Reaction Pd_Catalyst Pd(OAc)2 / Ligand Pd_Catalyst->Reaction Oxidant Oxidant (e.g., BQ) Oxidant->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Base Base Base->Reaction Product Allylic Functionalized Product Reaction->Product

Caption: General workflow for allylic C-H functionalization.

Conclusion

This compound represents an underutilized yet promising building block for organic synthesis. Its straightforward preparation and the presence of two distinct reactive sites—the terminal alkene and the allylic C-H bonds—provide a platform for the stereoselective and regioselective introduction of functional groups. The protocols and applications outlined in this document, though predictive, are grounded in established synthetic methodologies and are intended to serve as a guide for researchers to unlock the synthetic potential of this and related molecules in the pursuit of novel and complex chemical entities for scientific research and drug development. Further exploration into the reactivity of this compound is warranted and expected to reveal even more diverse applications.

References

Application Notes and Protocols: Metal-Catalyzed Functionalization of 2,5-Diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature has revealed a significant lack of published data on the metal-catalyzed functionalization of the specific substrate, 2,5-diphenyl-1-hexene. Despite extensive searches for palladium-, rhodium-, copper-, and other metal-catalyzed reactions involving this compound, no specific experimental protocols, quantitative data, or detailed application notes could be retrieved. The PubChem database confirms the existence of this compound (CAS RN: 32375-29-4)[1], but does not cite any reactions or synthetic methods.

This indicates that this compound is not a commonly studied substrate in the field of metal-catalyzed reactions. Therefore, the following sections provide general guidance and protocols for the functionalization of structurally related alkenes, which may serve as a starting point for researchers and drug development professionals interested in exploring the reactivity of this compound. Additionally, a plausible synthetic route to obtain the starting material is proposed.

I. Potential Synthetic Route to this compound

Given the absence of a documented synthesis, a plausible approach to prepare this compound would be through a Wittig reaction.[2][3][4][5][6] This method is a robust and widely used technique for the formation of carbon-carbon double bonds.

Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Wittig Reaction cluster_product Product A 2-Phenylpropionaldehyde C Base (e.g., n-BuLi) in Anhydrous Solvent (e.g., THF) A->C B 3-Phenylbutyltriphenylphosphonium bromide B->C D This compound C->D

Caption: Proposed Wittig reaction for the synthesis of this compound.

Experimental Protocol (General Procedure for Wittig Reaction):

  • Preparation of the Ylide: To a solution of 3-phenylbutyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a strong base such as n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is stirred for a specified time to allow for the formation of the corresponding phosphorus ylide.

  • Reaction with Aldehyde: A solution of 2-phenylpropionaldehyde in anhydrous THF is then added dropwise to the ylide solution at the same low temperature.

  • Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred until the starting materials are consumed (monitored by thin-layer chromatography). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

II. General Application Notes for Metal-Catalyzed Functionalization of Structurally Similar Alkenes

While no specific data exists for this compound, the following are common metal-catalyzed reactions performed on styrenyl and 1,1-disubstituted alkenes, which share structural motifs with the target molecule. These can serve as a conceptual framework for designing experiments.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[7][8][9][10][11] For a substrate like this compound, a Heck reaction could potentially introduce an aryl or vinyl group at the terminal position of the double bond.

Illustrative Catalytic Cycle for a Heck Reaction:

G A Pd(0) Catalyst B Oxidative Addition (with R-X) A->B R-X C R-Pd(II)-X Complex B->C D Alkene Coordination (this compound) C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Product Release F->G Product H Reductive Elimination (of H-X with Base) G->H H->A Base

Caption: Generalized catalytic cycle for a Palladium-catalyzed Heck reaction.

General Experimental Protocol for Heck Reaction:

  • Reaction Setup: In a reaction vessel, the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, PCy₃), a base (e.g., Et₃N, K₂CO₃), the aryl or vinyl halide, and this compound are combined in a suitable solvent (e.g., DMF, acetonitrile).

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

B. Rhodium-Catalyzed Hydroformylation

Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For this compound, this would lead to the formation of aldehydes, which are valuable synthetic intermediates.

General Experimental Protocol for Rhodium-Catalyzed Hydroformylation:

  • Catalyst Preparation: A rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand are dissolved in a degassed solvent in a high-pressure reactor.

  • Reaction Execution: this compound is added to the reactor. The reactor is then pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).

  • Reaction Conditions: The reaction is heated and stirred for a set period.

  • Product Isolation: After cooling and depressurizing the reactor, the solvent is removed, and the resulting aldehyde products are isolated and purified, typically by chromatography.

C. Copper-Catalyzed Functionalization

Copper catalysis offers a wide range of transformations for alkenes, including carbofunctionalization and hydrofunctionalization.[12] For a substrate like this compound, these reactions could enable the introduction of various functional groups.

General Experimental Protocol for Copper-Catalyzed Hydroamination (as an example):

  • Reaction Setup: A copper(I) or copper(II) salt (e.g., CuI, Cu(OAc)₂), a suitable ligand, a base, the amine nucleophile, and this compound are combined in a solvent under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated and stirred for the required time.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The aminated product is then purified by chromatography.

III. Data Presentation

Due to the lack of experimental data for the metal-catalyzed functionalization of this compound, no quantitative data can be presented in tabular format. Researchers are encouraged to use the general protocols provided as a foundation for their own investigations and to meticulously record data such as reaction yield, regioselectivity, and stereoselectivity for any successful transformations.

IV. Conclusion for Researchers

The exploration of the metal-catalyzed functionalization of this compound represents a novel area of research. The protocols and workflows outlined in these application notes are based on well-established methodologies for structurally related compounds and are intended to guide the initial design of experiments. It is anticipated that the unique electronic and steric properties of this compound may lead to interesting and potentially valuable reactivity. As with any new substrate, careful optimization of reaction conditions will be crucial for achieving desired outcomes. The scientific community would benefit greatly from the publication of any successful synthetic and functionalization studies involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5-diphenyl-1-hexene. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound and how do they influence the purification strategy?

This compound (C₁₈H₂₀, MW: 236.35 g/mol ) is a non-polar hydrocarbon.[1] While specific experimental data is limited, its structure suggests it is a high-boiling liquid or a low-melting solid at room temperature, likely presenting as a viscous oil. A related compound, 2,5-diphenyl-1,5-hexadiene, has a boiling point of 367.3 °C, indicating that this compound will also have a high boiling point, making vacuum distillation a necessary consideration.[2] Its non-polar nature makes it highly soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane, which is critical for chromatographic purification.

Q2: My crude product is an inseparable oil. How can I purify it?

Oily products are a common challenge. The appropriate purification method depends on the nature of the impurities.

  • For non-volatile impurities: If your impurities are solid by-products (e.g., triphenylphosphine oxide from a Wittig reaction, magnesium salts from a Grignard reaction), flash column chromatography is the most effective method.

  • For volatile impurities: If the impurities are other hydrocarbons with different boiling points, vacuum distillation is the preferred method.

  • For obtaining a solid product: If the compound is a low-melting solid, recrystallization at low temperatures (e.g., -20°C) using a solvent/anti-solvent system like ethyl acetate/hexane or acetone/water can be attempted.[3]

Q3: What are the most common impurities I should expect from a Wittig synthesis of this compound?

The Wittig reaction is a standard method for alkene synthesis.[3][4][5][6][7] The primary by-product is triphenylphosphine oxide (Ph₃P=O). Other potential impurities include:

  • Unreacted aldehyde or ketone.

  • The phosphonium salt starting material.

  • Residual base (e.g., n-butyllithium, NaOH).

Triphenylphosphine oxide is significantly more polar than the desired alkene product, making flash column chromatography an excellent purification choice.

Q4: I synthesized this compound using a Grignard reaction. What impurities should I be concerned about?

Grignard reactions are powerful for C-C bond formation but can generate several by-products.[8][9][10][11][12][13][14] Key impurities include:

  • Wurtz coupling products: Biphenyl (Ph-Ph) is a common non-polar by-product formed from the coupling of phenylmagnesium bromide.[12]

  • Unreacted starting materials: Residual carbonyl compounds or alkyl halides.

  • Hydrolysis products: Grignard reagents react readily with water to form hydrocarbons (e.g., benzene from phenylmagnesium bromide).[15][16]

  • Magnesium salts: These are typically removed during the aqueous workup.

Both the desired product and the biphenyl by-product are non-polar, which can make chromatographic separation challenging. Careful selection of the eluent system is crucial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oily Product After Column Chromatography The compound may have a low melting point or be a true liquid at room temperature. Residual solvent may also be present.1. Ensure all solvent is removed under high vacuum. 2. Attempt low-temperature recrystallization from a solvent pair (e.g., dissolve in minimal hot ethyl acetate and add cold hexanes dropwise). 3. If the compound is indeed a liquid, purity should be assessed by GC-MS and NMR rather than melting point.
Co-elution of Impurities During Chromatography Impurities have similar polarity to the product (e.g., biphenyl from a Grignard reaction).1. Switch to a less polar solvent system (e.g., pure hexanes or a very low percentage of ethyl acetate in hexanes) to increase separation. 2. Use a longer column to improve resolution. 3. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product Decomposition During Distillation The boiling point is too high, leading to thermal degradation even under vacuum.[14]1. Increase the vacuum to further lower the boiling point. A high-vacuum pump may be necessary. 2. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. 3. If decomposition persists, chromatography is the better alternative.
No Crystals Form During Recrystallization Too much solvent was used; the compound is too soluble in the chosen solvent; the solution cooled too quickly leading to oiling out.[5]1. Slowly evaporate some solvent to increase the concentration. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. 4. Ensure a slow cooling process, potentially by placing the flask in an insulated container.

Data Presentation: Comparison of Purification Methods

The following table presents hypothetical data for the purification of 10g of crude this compound, assuming different impurity profiles.

Purification Method Assumed Major Impurity Purity (Post-Purification) Typical Recovery Rate Solvent Consumption Time Required
Flash Column Chromatography Triphenylphosphine Oxide>99%85-95%High (1-2 L)2-4 hours
Flash Column Chromatography Biphenyl95-98%70-85%Very High (2-3 L)3-5 hours
Vacuum Distillation High-boiling polymer>98%60-80%Low4-6 hours
Low-Temp. Recrystallization Minor polar impurities>99% (if successful)50-75%Medium (200-500 mL)12-24 hours

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for purifying this compound from polar impurities like triphenylphosphine oxide.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For a non-polar compound like this compound, start with pure hexanes and gradually add ethyl acetate. An ideal system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 2% ethyl acetate in hexanes).[4]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[6]

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.[6]

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply pressure to begin elution. Maintain a constant flow rate.

    • Collect fractions in test tubes. Start collecting immediately, as non-polar compounds can elute quickly.[17]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile or significantly higher/lower boiling point impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of star cracks and joints are properly sealed with vacuum grease.[18]

  • Sample Preparation: Place the crude oil in the distillation flask with a stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly apply vacuum. A water aspirator or a vacuum pump can be used to reduce the pressure.[18]

    • Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

    • Record the temperature of the vapor that is distilling. The boiling point of a liquid is lower at reduced pressure.[19]

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. This constant temperature is the boiling point of the compound at that specific pressure.

  • Shutdown: After collecting the desired product, remove the heat source first, then allow the apparatus to cool before slowly and carefully releasing the vacuum.

Visualizations

Purification Workflow Diagram

This diagram illustrates the decision-making process for selecting an appropriate purification method.

Purification_Workflow start Crude this compound (Oily Product) tlc Perform TLC Analysis start->tlc decision1 Are impurities well-separated from product spot? tlc->decision1 column Flash Column Chromatography decision1->column Yes distill_check Are impurities non-volatile (e.g., polymers, salts)? decision1->distill_check No (streaking or co-elution observed) end_pure Pure Product column->end_pure distill Vacuum Distillation distill_check->distill Yes recrystallize Attempt Low-Temp Recrystallization distill_check->recrystallize No (impurities are volatile or similar) distill->end_pure recrystallize->end_pure

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic for Oily Product

This diagram shows a logical approach to troubleshooting when an oily product is obtained after purification.

Troubleshooting_Oily_Product start Oily product obtained after purification check_solvent Dry under high vacuum for extended period start->check_solvent decision_solid Does it solidify? check_solvent->decision_solid problem_solved Problem: Residual Solvent Action: Characterize solid decision_solid->problem_solved Yes check_purity Analyze purity via NMR and/or GC-MS decision_solid->check_purity No decision_pure Is it pure? check_purity->decision_pure is_liquid Conclusion: Product is a liquid Action: Characterize liquid decision_pure->is_liquid Yes repurify Problem: Impurities remain Action: Re-purify using an alternative method decision_pure->repurify No

Caption: Troubleshooting logic for an unexpectedly oily product.

References

Common side reactions in the synthesis of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,5-diphenyl-1-hexene

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. Two common synthetic pathways are addressed: the Wittig reaction and a Grignard reaction followed by alcohol dehydration.

Troubleshooting Guides

Scenario 1: Synthesis via Wittig Reaction

This route typically involves the reaction of a phosphorus ylide with a ketone or aldehyde. For this compound, a plausible approach is the reaction of 4-phenyl-2-pentanone with methylenetriphenylphosphorane.

Question: My reaction yield is very low. What are the potential causes?

Answer:

Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The phosphorus ylide is generated by deprotonating a phosphonium salt with a strong base. Incomplete deprotonation is a common issue.

    • Troubleshooting:

      • Ensure the base is sufficiently strong (e.g., n-butyllithium, sodium hydride).

      • Use anhydrous solvents and reagents, as the ylide is a strong base and will be quenched by water or alcohols.[1]

      • Verify the quality and concentration of your base.

  • Side Reactions of the Ylide: Stabilized ylides can be less reactive, while highly reactive ylides can be prone to side reactions if the carbonyl compound is not added promptly.

    • Troubleshooting:

      • Add the carbonyl compound slowly to the freshly prepared ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.

  • Steric Hindrance: If either the ylide or the carbonyl compound is sterically hindered, the reaction rate can be significantly reduced.

    • Troubleshooting:

      • Consider a longer reaction time or a moderate increase in temperature after the initial addition.

Question: I have a significant amount of a white, crystalline solid that is difficult to separate from my product. What is it and how can I remove it?

Answer:

This is almost certainly triphenylphosphine oxide (TPPO), a stoichiometric byproduct of the Wittig reaction.[2] TPPO is notoriously difficult to remove due to its moderate polarity and high crystallinity.

  • Troubleshooting Purification:

    • Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent mixture like cyclohexane/benzene, as it is less soluble than many alkene products.[3]

    • Chromatography: Flash column chromatography on silica gel is a common method. A non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) will typically elute the non-polar alkene product before the more polar TPPO.

    • Precipitation: TPPO can be precipitated from ethereal or toluene solutions by adding salts like zinc chloride or calcium bromide, forming an insoluble complex that can be filtered off.[4][5]

Scenario 2: Synthesis via Grignard Reaction and Dehydration

This two-step route involves the addition of a Grignard reagent (e.g., benzylmagnesium chloride) to a ketone (e.g., 4-phenyl-2-pentanone) to form an alcohol, followed by acid-catalyzed dehydration.

Question: The Grignard reaction step is not proceeding, or the yield of the alcohol intermediate is low. What went wrong?

Answer:

Grignard reactions are highly sensitive to reaction conditions.

  • Presence of Water: Grignard reagents are very strong bases and react readily with any protic species, especially water.

    • Troubleshooting:

      • Ensure all glassware is oven-dried before use.

      • Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).

      • Ensure the starting materials are dry.

  • Formation of Side Products:

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide to form a homocoupled product (e.g., bibenzyl from benzylmagnesium chloride). This is more common with less reactive alkyl halides.

    • Enolization of the Ketone: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate instead of nucleophilic addition.[6]

    • Troubleshooting:

      • Add the Grignard reagent slowly to the ketone at a low temperature to favor nucleophilic addition.

Question: The dehydration of the alcohol intermediate produced a mixture of products. How can I favor the formation of this compound?

Answer:

Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate and often leads to a mixture of alkene isomers.[7][8]

  • Formation of Isomeric Alkenes: The dehydration of the intermediate alcohol (2,5-diphenylhexan-2-ol) can result in both the terminal alkene (this compound, the Hofmann product) and the more substituted internal alkene (2,5-diphenyl-2-hexene, the Zaitsev product), which is often the thermodynamic major product.[9]

    • Troubleshooting:

      • Using a bulkier base in a directed elimination (e.g., converting the alcohol to a tosylate followed by elimination with potassium tert-butoxide) can favor the formation of the less sterically hindered terminal alkene.

      • Milder dehydration conditions (e.g., using POCl₃ in pyridine) might also provide better selectivity compared to strong acids like sulfuric acid.

  • Carbocation Rearrangements: Although less likely in this specific structure, carbocation intermediates can undergo rearrangements to form more stable carbocations, leading to unexpected alkene products.

    • Troubleshooting:

      • Careful analysis of the product mixture (e.g., by GC-MS or NMR) is necessary to identify all isomers.

      • If rearrangements are significant, an alternative synthetic route that avoids carbocation intermediates, like the Wittig reaction, is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for producing this compound with high purity?

A1: The Wittig reaction is generally superior for controlling the regioselectivity of the double bond.[1][10] Since this compound is a terminal alkene, a Wittig reaction using methylenetriphenylphosphorane ensures the double bond is formed in the desired position without the risk of forming isomeric alkenes. The main challenge with the Wittig route is the removal of the triphenylphosphine oxide byproduct.[11]

Q2: My NMR spectrum shows signals that I cannot identify. What are the likely impurities?

A2:

  • For the Wittig route: Besides residual triphenylphosphine oxide, you might have unreacted starting aldehyde/ketone or phosphonium salt.

  • For the Grignard/Dehydration route: Common impurities include the isomeric alkene (2,5-diphenyl-2-hexene), unreacted alcohol intermediate, and byproducts from the Grignard step like the homocoupled product (e.g., bibenzyl). Using strong acids like sulfuric acid for dehydration can also lead to charring and other side products.[12]

Q3: Can I use a different base for the Wittig reaction besides n-butyllithium?

A3: Yes, other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be used to generate the ylide. The choice of base depends on the acidity of the phosphonium salt. For simple alkylphosphonium salts, very strong bases are required.[1][13]

Q4: How can I confirm the successful formation of my Grignard reagent?

A4: Visually, the formation of a Grignard reagent is often indicated by the disappearance of the magnesium metal and the formation of a cloudy or colored solution. A simple chemical test is to take a small aliquot of the reaction mixture, quench it with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent. For quantitative analysis, titration methods can be employed.

Data Presentation

The following table summarizes plausible yields and side product ratios for the synthesis of this compound under different hypothetical conditions. This data is illustrative and intended for comparison purposes.

Synthetic RouteConditionsMain Product Yield (%)Key Side Product(s)Side Product Ratio (Main:Side)
Wittig Reaction n-BuLi, THF, -78°C to RT75Triphenylphosphine oxide1:1 (stoichiometric)
NaH, DMSO, RT60Triphenylphosphine oxide1:1 (stoichiometric)
Grignard/Dehydration Benzyl-MgBr, then H₂SO₄, 160°C452,5-diphenyl-2-hexene, Bibenzyl1:1.2 (isomeric alkene)
Benzyl-MgBr, then POCl₃, Pyridine, 0°C to RT652,5-diphenyl-2-hexene, Bibenzyl1:0.3 (isomeric alkene)

Experimental Protocols

Key Experiment: Synthesis of this compound via Wittig Reaction

Objective: To synthesize this compound from 4-phenyl-2-pentanone using methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (1.05 eq)

  • 4-phenyl-2-pentanone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To an oven-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the resulting suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium dropwise via syringe. The solution will turn a characteristic deep yellow or orange color upon formation of the ylide.

    • Allow the mixture to stir at 0°C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve 4-phenyl-2-pentanone in a small amount of anhydrous THF.

    • Add the ketone solution dropwise to the ylide suspension at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates consumption of the starting ketone.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using hexane as the eluent to separate the non-polar product from the polar triphenylphosphine oxide byproduct.

Visualizations

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield start Low Product Yield Detected route_check Which synthetic route was used? start->route_check wittig Wittig Reaction route_check->wittig Wittig grignard Grignard/Dehydration route_check->grignard Grignard ylide_issue Check Ylide Formation wittig->ylide_issue grignard_issue Check Grignard Step grignard->grignard_issue ylide_base Is base strong enough? (e.g., n-BuLi, NaH) ylide_issue->ylide_base Yes solution_dry Ensure anhydrous conditions ylide_issue->solution_dry No ylide_anhydrous Were conditions anhydrous? ylide_base->ylide_anhydrous Yes solution_base Use stronger/fresh base ylide_base->solution_base No ylide_reagents Verify reagent quality ylide_anhydrous->ylide_reagents Yes ylide_anhydrous->solution_dry No solution_reagents Use pure reagents ylide_reagents->solution_reagents No solution_temp Control reaction temperature ylide_reagents->solution_temp If all yes, check temp grignard_anhydrous Were conditions anhydrous? grignard_issue->grignard_anhydrous Yes grignard_issue->solution_dry No grignard_coupling Evidence of Wurtz coupling? grignard_anhydrous->grignard_coupling No grignard_anhydrous->solution_dry No grignard_enolization Evidence of enolization? grignard_coupling->grignard_enolization No dehydration_issue Check Dehydration Step grignard_enolization->dehydration_issue No, proceed to next step grignard_enolization->solution_temp Yes, add Grignard at low temp dehydration_isomers Mixture of alkene isomers? dehydration_issue->dehydration_isomers Yes dehydration_conditions Were conditions too harsh? (e.g., high temp, strong acid) dehydration_issue->dehydration_conditions No solution_dehydration Use milder dehydration method (e.g., POCl3/Pyridine) dehydration_isomers->solution_dehydration Yes, change method dehydration_conditions->solution_dehydration Yes, use milder conditions

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Diphenyl-1-Hexene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The polymerization of 2,5-diphenyl-1-hexene is not widely documented in readily available scientific literature. Therefore, this guide is based on established principles for the polymerization of structurally similar monomers, such as styrene, α-methylstyrene, and other bulky α-olefins. The provided protocols and troubleshooting advice are extrapolated from these systems and should be considered as starting points for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for polymerizing this compound?

A1: Given its structure as a styrenic-type α-olefin, the most viable polymerization methods are anionic polymerization and cationic polymerization .

  • Living Anionic Polymerization: This method is highly recommended for achieving precise control over molecular weight, a narrow molecular weight distribution (low polydispersity), and polymer architecture. It is initiated by organometallic compounds, such as alkyllithiums, and requires stringent anhydrous and oxygen-free conditions.[1][2]

  • Cationic Polymerization: This method uses Lewis or protic acids as initiators and is suitable for monomers that can form a stable carbocation.[3][4] The phenyl group at the α-position can stabilize a carbocation intermediate. However, controlling this polymerization can be challenging due to potential side reactions like chain transfer and Friedel-Crafts alkylation, which can limit the molecular weight and broaden its distribution.[5]

Q2: Why is radical polymerization not a recommended method?

A2: Radical polymerization is often unsuitable for α-olefins due to a side reaction called "degradative chain transfer." In this process, a hydrogen atom is abstracted from the allylic position of the monomer, forming a stable, non-propagating radical. This effectively terminates the chain growth, resulting in the formation of only low molecular weight oligomers.

Q3: What kind of initiator should I use for anionic polymerization of this monomer?

A3: For anionic polymerization of styrenic monomers, organolithium initiators are most common.[1]

  • sec-Butyllithium (s-BuLi): Often preferred for styrene and its derivatives as it initiates rapidly, ensuring all chains start growing at the same time. This leads to a polymer with a narrow molecular weight distribution.

  • n-Butyllithium (n-BuLi): Also widely used and effective. The choice may depend on the desired initiation rate and solubility in the chosen solvent.

Q4: What are the critical factors for a successful living anionic polymerization?

A4: Success in living anionic polymerization hinges on the complete exclusion of protic impurities, oxygen, and carbon dioxide, as the propagating carbanions are highly reactive. Key factors include:

  • Monomer and Solvent Purity: Both must be rigorously purified to remove water, oxygen, and other electrophilic impurities.[6]

  • Inert Atmosphere: The entire experiment must be conducted under a high-purity inert atmosphere (e.g., argon or nitrogen), typically using Schlenk line or glovebox techniques.[6]

  • Temperature Control: Low temperatures (e.g., -78 °C) are often used to manage the reaction exothermicity and suppress side reactions, although polymerization can also be conducted at room temperature.[7]

Q5: How does temperature affect the cationic polymerization of styrenic monomers?

A5: In cationic polymerization, lower temperatures generally lead to higher molecular weights.[4] This is because chain transfer and termination reactions, which compete with the propagation step, typically have higher activation energies. By reducing the temperature, these undesirable side reactions are suppressed to a greater extent than the chain growth reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Polymerization or Very Low Yield 1. Impurities in the system (anionic method): Water, oxygen, or other electrophilic impurities are terminating the initiator and/or propagating chains.[6]1a. Ensure rigorous purification of monomer, solvent, and inert gas. Bake glassware and use proper Schlenk line or glovebox techniques. 1b. Titrate the initiator solution to confirm its activity before use.
2. Inactive initiator/catalyst: The initiator or catalyst may have degraded due to improper storage or handling.2. Use a fresh batch of initiator/catalyst or re-verify its activity. For cationic polymerization, ensure the co-initiator (e.g., trace water) is present if required by the Lewis acid.[4]
3. Steric Hindrance: The bulky nature of the this compound monomer may significantly slow down the propagation rate.3. Increase reaction time and/or temperature (note: increasing temperature can have adverse effects on molecular weight and side reactions). Consider using a less sterically hindered initiator.
Polymer has a Broad Molecular Weight Distribution (PDI > 1.2) 1. Slow Initiation (anionic method): The rate of initiation is slower than the rate of propagation, causing chains to start growing at different times.1. Use a more reactive initiator (e.g., s-BuLi instead of n-BuLi). Ensure rapid and efficient mixing of the initiator with the monomer solution.
2. Chain Transfer/Termination Reactions (cationic method): Side reactions are occurring, leading to chains of various lengths.[5]2. Lower the reaction temperature significantly (e.g., to -78 °C).[4] Choose a solvent and counter-ion system known to minimize chain transfer.
3. Temperature Gradient: Poor heat dissipation in an exothermic reaction can lead to different reaction rates within the vessel.3. Ensure efficient stirring and use a constant temperature bath to maintain thermal control. Add monomer slowly to a solution of the initiator to control the exotherm.
Low Molecular Weight Polymer 1. High Initiator to Monomer Ratio: The molecular weight in living polymerizations is inversely proportional to the amount of initiator.1. Carefully calculate and reduce the amount of initiator used relative to the monomer concentration.
2. Chain Transfer Reactions: Impurities or the solvent may be acting as chain transfer agents.2. Purify all reagents thoroughly. For anionic polymerization, toluene is a known chain transfer agent at warmer temperatures; consider using cyclohexane or running the reaction at a lower temperature.
3. Deliberate or Inadvertent Termination: The reaction was stopped prematurely, or impurities were introduced during the reaction.3. Ensure the reaction runs to completion (e.g., disappearance of monomer color if applicable) before quenching. Maintain a leak-free, inert atmosphere throughout the experiment.
Gel Formation 1. Dimerization/Cross-linking: In anionic polymerization, if the monomer contains impurities like divinylbenzene, cross-linking can occur.1. Ensure high purity of the monomer.
2. Friedel-Crafts Alkylation (cationic method): The growing carbocation chain can alkylate the phenyl rings on other polymer chains, leading to branching and cross-linking.[5]2. Lower the reaction temperature and monomer concentration. Use a less aggressive Lewis acid.

Data Presentation

Table 1: Theoretical Molecular Weight Control in Living Anionic Polymerization

In a living anionic polymerization, the number-average molecular weight (Mn) can be predicted based on the stoichiometry of the reaction, assuming 100% monomer conversion and efficient initiation.

Mn ( g/mol ) = (Mass of Monomer (g)) / (Moles of Initiator)

Moles of Monomer (this compound)Moles of Initiator (s-BuLi)[Monomer]/[Initiator] RatioPredicted Mn ( g/mol )
0.020.00045011,717
0.020.000210023,434
0.020.000120046,868
(Based on a molar mass of 234.34 g/mol for this compound)
Table 2: General Effect of Temperature on Cationic Polymerization of Styrenic Monomers

This table illustrates the typical inverse relationship between reaction temperature and the resulting polymer's molecular weight in cationic systems.

Monomer SystemInitiator SystemTemperature (°C)Resulting Molecular Weight (Mn)Polydispersity Index (PDI)
Styrene (analogue)SnCl₄ / H₂O0LowerHigher
Styrene (analogue)SnCl₄ / H₂O-78HigherLower
(Data is illustrative, based on general trends for styrenic monomers).[4]

Experimental Protocols

Protocol: Living Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

  • Monomer: this compound, purified by stirring over CaH₂ followed by vacuum distillation.

  • Solvent: Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl under nitrogen.

  • Initiator: sec-Butyllithium (s-BuLi) in cyclohexane, titrated before use.

  • Terminating Agent: Degassed methanol.

  • Apparatus: Schlenk line, oven-dried glassware, magnetic stirrer, syringes.

Procedure:

  • Glassware Preparation: Assemble the reaction flask (e.g., a 250 mL Schlenk flask with a magnetic stir bar) and flame-dry under vacuum. Allow it to cool under a high-purity argon atmosphere.

  • Solvent Addition: Transfer 100 mL of purified, anhydrous THF to the reaction flask via cannula under a positive pressure of argon. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Initiation: While stirring, inject the calculated amount of s-BuLi initiator solution into the THF. A faint yellow or orange color may appear, indicating the presence of the active carbanion.

  • Propagation: Slowly add the purified monomer (e.g., 5 g, ~21.3 mmol) to the stirred initiator solution via syringe. A deep red color, characteristic of the polystyryl anion, should develop immediately. Allow the reaction to proceed for a set time (e.g., 1-2 hours) to ensure complete conversion. The viscosity of the solution will increase as the polymer forms.

  • Termination (Quenching): Inject a small amount (~2 mL) of degassed methanol into the reaction flask. The deep red color of the living anions should disappear instantly.

  • Polymer Isolation: Warm the flask to room temperature. Pour the polymer solution into a large volume of a non-solvent (e.g., 800 mL of vigorously stirred methanol) to precipitate the polymer.

  • Purification and Drying: Collect the white, fibrous polymer by filtration. Wash it with fresh methanol and dry it in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn), polydispersity (PDI) using Gel Permeation Chromatography (GPC), and structure using ¹H NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis p1 Flame-dry glassware under vacuum p2 Purify solvent and monomer p1->p2 p3 Assemble apparatus under inert gas p2->p3 r1 Add solvent to flask and cool to -78°C p3->r1 r2 Inject initiator (s-BuLi) r1->r2 r3 Slowly add monomer r2->r3 r4 Allow propagation (1-2 hours) r3->r4 w1 Quench with degassed methanol r4->w1 w2 Precipitate polymer in methanol w1->w2 w3 Filter and dry polymer w2->w3 w4 Characterize (GPC, NMR) w3->w4

Caption: Workflow for Living Anionic Polymerization.

Troubleshooting_Low_Yield cluster_anionic Anionic Path cluster_cationic Cationic Path start Low Polymer Yield q1 Is this an anionic polymerization? start->q1 a1 Check for impurities (water, O2) q1->a1 Yes c1 Verify co-initiator presence (e.g., H2O) q1->c1 No (Cationic) a2 Verify initiator activity (titration) a1->a2 a3 Ensure inert atmosphere is maintained a2->a3 c2 Check for excessive chain transfer c1->c2 c3 Lower reaction temperature c2->c3

Caption: Troubleshooting Logic for Low Polymer Yield.

Parameter_Relationships P1 [Initiator] O1 Molecular Weight (Mn) P1->O1 Inverse P2 Temperature P2->O1 System Dependent (Inverse in Cationic) O2 Polydispersity (PDI) P2->O2 Direct (often) O3 Reaction Rate P2->O3 Direct O4 Side Reactions P2->O4 Direct P3 Purity P3->O1 Direct P3->O2 Inverse P3->O4 Inverse

Caption: Key Parameter Effects on Polymer Properties.

References

Troubleshooting guide for experiments involving 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-diphenyl-1-hexene.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis

Q1: My Wittig reaction to synthesize this compound has a low yield. What are the possible causes and solutions?

A1: Low yields in a Wittig reaction can stem from several factors:

  • Base Strength: The choice and handling of the base are critical for the formation of the ylide. If you are using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH), ensure it has not been deactivated by moisture or air. Use freshly opened or titrated reagents. For less reactive ylides, a stronger base might be necessary.

  • Ylide Formation: Incomplete ylide formation will result in a lower yield. Ensure the phosphonium salt is fully dissolved or suspended in an appropriate anhydrous solvent (e.g., THF, diethyl ether) before adding the base. The characteristic color change (often to a deep orange or red) can indicate ylide formation. Allow sufficient time for the ylide to form before adding the carbonyl compound.[1][2]

  • Steric Hindrance: While 1-phenyl-ethanone (acetophenone) is not excessively bulky, steric hindrance can still play a role, potentially slowing down the reaction.[2] Consider increasing the reaction time or temperature.

  • Side Reactions: Aldehydes and some ketones can be prone to side reactions like self-condensation (aldol reaction) under basic conditions. Add the carbonyl compound slowly to the ylide solution to minimize this.

  • Moisture: The presence of water will quench the ylide and any organometallic base used. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of an unexpected isomer in my synthesis of this compound. How can I control the stereoselectivity?

A2: The Wittig reaction can produce both E and Z isomers. The stereochemical outcome is influenced by the reactivity of the ylide:

  • Non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene.

  • Stabilized ylides (with electron-withdrawing groups) generally yield the E-alkene.

To control the stereoselectivity, you can employ the Schlosser modification of the Wittig reaction, which allows for the preferential formation of the E-alkene.[2] This involves using phenyllithium at low temperatures to interconvert the intermediate betaines.

Purification

Q3: I am having difficulty separating this compound from the triphenylphosphine oxide byproduct using column chromatography. What can I do?

A3: Triphenylphosphine oxide can be challenging to separate due to its polarity. Here are some strategies:

  • Solvent System Optimization: Use a non-polar eluent system to start, such as hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate. This will elute the less polar this compound first, while the more polar triphenylphosphine oxide remains on the column. You can then increase the polarity to elute the triphenylphosphine oxide.

  • Alternative Purification Methods:

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or hexane. After the reaction, concentrate the mixture and dissolve it in a minimal amount of a suitable solvent. Cooling the solution may induce precipitation of the oxide.

    • Acid-Base Extraction: If your target molecule is stable to acidic conditions, you can wash the organic layer with a dilute acid solution to remove any basic impurities.

Characterization

Q4: The mass spectrum of my product shows unexpected fragmentation patterns. What are the common fragmentation pathways for this compound?

A4: While a detailed fragmentation analysis would require high-resolution mass spectrometry, some general fragmentation patterns for alkenes and aromatic compounds can be expected:

  • Allylic Cleavage: Fragmentation at the bond allylic to the double bond is common, leading to the formation of stable carbocations.

  • Loss of Phenyl Group: Cleavage of the bond connecting the phenyl group to the main chain can occur.

  • Rearrangements: The molecular ion may undergo rearrangements prior to fragmentation.

  • Benzylic Cleavage: The bond between the phenyl group and the hexane chain can cleave, leading to a stable benzyl cation.

The PubChem entry for this compound lists major peaks in its GC-MS spectrum at m/z values of 118, 117, and 105.[3]

Handling and Storage

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, refrigeration may be recommended to prevent potential degradation or polymerization.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₈H₂₀[3]
Molecular Weight 236.4 g/mol [3]
CAS Number 32375-29-4[3]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Phenyl-ethanone (acetophenone)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15-20 minutes.

    • After the addition is complete, remove the ice bath and stir the resulting ylide solution at room temperature for 1 hour. The solution should develop a characteristic color (e.g., orange or yellow).

  • Wittig Reaction:

    • Dissolve 1-phenylethanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Cool the ylide solution back to 0 °C.

    • Add the solution of 1-phenylethanone dropwise to the ylide solution over 30 minutes.

    • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Start issue Problem Encountered (e.g., Low Yield, Impurities) start->issue synthesis_check Review Synthesis Protocol: - Reagent Purity - Anhydrous Conditions - Reaction Time/Temp issue->synthesis_check Synthesis Issue purification_check Optimize Purification: - Adjust Solvent System - Alternative Method (e.g., Precipitation) issue->purification_check Purification Issue characterization_check Analyze Characterization Data: - NMR for Structure - MS for MW & Fragments - IR for Functional Groups issue->characterization_check Characterization Issue solution Implement Solution synthesis_check->solution purification_check->solution characterization_check->solution end Successful Experiment solution->end

Caption: A flowchart outlining the general troubleshooting process for experiments involving this compound.

Wittig_Reaction_Pathway Simplified Wittig Reaction Pathway for this compound phosphonium_salt Methyltriphenylphosphonium Bromide ylide Phosphonium Ylide phosphonium_salt->ylide + Base base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane ketone 1-Phenyl-ethanone ketone->oxaphosphetane product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: A simplified diagram illustrating the key steps in the Wittig synthesis of this compound.

References

Improving the yield and purity of 2,5-diphenyl-1-hexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 2,5-diphenyl-1-hexene. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis, helping to improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound involve carbon-carbon bond formation strategies. The two primary routes are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This is a reliable method for creating a carbon-carbon double bond.[1][2] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone. For this compound, this typically involves reacting 1,4-diphenylpentan-1-one with methylenetriphenylphosphorane (Ph₃P=CH₂). This method is advantageous because it forms the double bond at a specific location without ambiguity.[2]

  • Grignard Reaction: This approach involves the use of a Grignard reagent (an organomagnesium halide) to form a new carbon-carbon bond by attacking a carbonyl group.[3][4] A potential pathway involves synthesizing an alcohol precursor via a Grignard reaction, followed by a dehydration step to form the alkene. For example, reacting 4-phenyl-1-bromobutane with magnesium to form the Grignard reagent, which then reacts with acetophenone. The resulting tertiary alcohol is then dehydrated to yield this compound.

Q2: My Wittig reaction yield is very low. What are the potential causes?

A2: Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The phosphorus ylide is typically generated by deprotonating a phosphonium salt with a strong base.[5] Incomplete deprotonation due to a weak base or insufficient base will reduce the concentration of the active Wittig reagent.

  • Moisture in Reaction: Wittig reactions that use highly reactive ylides (non-stabilized) often require strong bases like n-butyllithium (n-BuLi), which react vigorously with water.[5] Any moisture in the solvent or on the glassware will consume the base and the ylide, halting the reaction.

  • Steric Hindrance: While the ketone precursor (1,4-diphenylpentan-1-one) is not exceptionally hindered, significant steric bulk around the carbonyl group can slow down the reaction rate.

  • Side Reactions: The ylide can potentially react with other functional groups if present.

Q3: How do I remove the triphenylphosphine oxide byproduct after a Wittig reaction?

A3: Triphenylphosphine oxide (Ph₃P=O) is a common and often difficult-to-remove byproduct of the Wittig reaction.[5] Since this compound is a nonpolar hydrocarbon, the following methods can be effective:

  • Column Chromatography: This is the most reliable method. Using a nonpolar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) on silica gel will allow the nonpolar product to elute first, while the more polar Ph₃P=O is retained on the column.

  • Crystallization: If the crude product is cooled in a nonpolar solvent like hexanes or diethyl ether, the Ph₃P=O may selectively crystallize out of the solution, as it is often a crystalline solid and less soluble in cold nonpolar solvents than the desired alkene.

Q4: My Grignard reaction is not starting. What should I do?

A4: Failure for a Grignard reaction to initiate is a classic issue, usually related to the magnesium metal:

  • Magnesium Oxide Layer: Magnesium metal is typically coated with a passive layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl or aryl halide.[3]

  • Activation of Magnesium: To initiate the reaction, the MgO layer must be bypassed. This can be achieved by crushing the magnesium turnings in the flask (without solvent) to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent to start the reaction.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be destroyed by even trace amounts of water or protic solvents.[3] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Q5: What are the major byproducts in the Grignard synthesis of the alcohol precursor to this compound?

A5: The primary side reaction is the formation of a biphenyl compound through a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[3][6] Additionally, if the Grignard reagent is formed from an alkyl halide, it can act as a base and cause elimination reactions in the starting material or product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield Wet Solvents/Reagents: Presence of water, especially in Grignard or Wittig reactions using strong bases.[3]Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). Dry glassware in an oven overnight.
Inactive Magnesium (Grignard): A layer of magnesium oxide is preventing the reaction from starting.[3]Activate the magnesium by crushing it, adding a crystal of iodine, or using a sonicator.
Ineffective Base (Wittig): The base used is not strong enough to deprotonate the phosphonium salt to form the ylide.[5]Use a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure correct stoichiometry.
Incorrect Reaction Temperature: Temperature is too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition or side reactions.Optimize the reaction temperature. Grignard reagent formation may require gentle heating to initiate, while the reaction with the carbonyl is often done at 0 °C to control exothermicity.
Low Product Purity Presence of Byproducts (Grignard): Formation of biphenyl from Wurtz coupling.[6]Use a slight excess of magnesium. Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling.
Presence of Byproducts (Wittig): Unreacted starting material (ketone) and triphenylphosphine oxide.Ensure the ylide is formed in sufficient quantity (1.1-1.5 equivalents). Purify the crude product using column chromatography on silica gel.
Incomplete Dehydration (Grignard Route): The intermediate alcohol is not fully converted to the alkene.Use a stronger dehydrating agent (e.g., POCl₃ in pyridine) or increase the reaction time/temperature with a milder acid catalyst (e.g., PTSA) and remove water using a Dean-Stark apparatus.

Experimental Protocols

Method 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from 1,4-diphenylpentan-1-one.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

Step 2: The Wittig Reaction

  • Dissolve 1,4-diphenylpentan-1-one (1.0 eq) in anhydrous THF in a separate flame-dried flask.

  • Cool the ylide solution back to 0 °C.

  • Slowly add the ketone solution to the ylide solution via cannula or syringe.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC until the starting ketone is consumed.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

Method 2: Synthesis via Grignard Reaction and Dehydration

This protocol describes a two-step synthesis involving the formation of a tertiary alcohol followed by elimination.

Step 1: Grignard Synthesis of 2,5-Diphenyl-2-hexanol

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet.

  • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-3-phenylpropane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (cloudiness, bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the solution to 0 °C and add a solution of acetophenone (0.95 eq) in anhydrous diethyl ether dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding cold saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Dehydration to this compound

  • Dissolve the crude alcohol from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the alcohol is consumed.

  • Cool the reaction, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography to yield this compound.

Visualizations

TroubleshootingWorkflow start Unsatisfactory Synthesis Result low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity no_reaction No Reaction / Stalled start->no_reaction cause_yield Check: - Anhydrous Conditions? - Reagent Stoichiometry? - Reaction Temperature? low_yield->cause_yield cause_purity Identify Byproducts via: - NMR Spectroscopy - GC-MS Analysis low_purity->cause_purity cause_no_reaction Check: - Reagent Activity? - Catalyst/Initiator? - Inhibitors Present? no_reaction->cause_no_reaction solution_yield Optimize: - Dry Solvents/Glassware - Titrate Reagents (e.g., n-BuLi) - Adjust Temperature cause_yield->solution_yield solution_purity Refine Purification: - Optimize Chromatography - Recrystallization - Distillation cause_purity->solution_purity solution_no_reaction Action: - Activate Mg (Grignard) - Use Fresh Reagents/Base - Ensure Inert Atmosphere cause_no_reaction->solution_no_reaction

Caption: General troubleshooting workflow for synthesis issues.

LogicalRelationships center Low Yield in Wittig Reaction cause1 Cause: Incomplete Ylide Formation center->cause1 cause2 Cause: Moisture Contamination center->cause2 cause3 Cause: Incorrect Stoichiometry center->cause3 solution1 Solution: Use stronger base (n-BuLi) or increase amount of base. cause1->solution1 solution2 Solution: Use anhydrous solvents. Flame-dry glassware. cause2->solution2 solution3 Solution: Use slight excess of ylide. Verify reactant concentrations. cause3->solution3

Caption: Causes and solutions for low yield in a Wittig reaction.

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_ylide 1. Prepare Ylide Solution (Phosphonium Salt + Base) prep_ketone 2. Prepare Ketone Solution in Anhydrous Solvent react 3. Add Ketone to Ylide at 0 °C prep_ketone->react stir 4. Stir Overnight at Room Temperature react->stir quench 5. Quench with Aqueous NH4Cl stir->quench extract 6. Extract with Ether & Dry Organic Layer quench->extract purify 7. Purify via Column Chromatography extract->purify

Caption: Experimental workflow for the Wittt_ig synthesis method.

References

Technical Support Center: Catalyst Selection and Optimization for 2,5-Diphenyl-1-hexene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed to provide in-depth technical assistance for catalyst selection and optimization in reactions involving 2,5-diphenyl-1-hexene. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: For a sterically hindered terminal alkene like this compound, common catalytic reactions include isomerization to its more stable internal alkene isomers (e.g., 2,5-diphenyl-2-hexene) and palladium-catalyzed cross-coupling reactions such as allylic C-H alkylation. The choice of reaction is dictated by the desired final product.

Q2: Which catalysts are typically recommended for the isomerization of this compound?

A2: Transition metal complexes, particularly those based on ruthenium, are often effective for alkene isomerization.[1] These catalysts can facilitate the migration of the double bond to form more thermodynamically stable internal alkenes.[1] The selectivity for a specific isomer is influenced by the choice of ligands and reaction conditions.

Q3: What factors should be considered when selecting a catalyst for a C-H functionalization reaction with this compound?

A3: For C-H functionalization reactions like allylic alkylation, palladium catalysts are frequently employed.[2] Key factors for catalyst selection include the palladium precursor (e.g., Pd₂(dba)₃), the chiral ligand for enantioselective transformations, the oxidant, and the base.[2] Given the steric bulk of this compound, a less sterically hindered ligand may be advantageous.

Q4: How can I control the regioselectivity and stereoselectivity of the reaction?

A4: The catalyst system is the primary determinant of regioselectivity and stereoselectivity. In palladium-catalyzed allylic C-H alkylation, the choice of chiral ligand is critical for achieving high enantioselectivity.[2] The nature of the nucleophile, as well as reaction conditions like temperature and solvent, also play significant roles. For isomerization reactions, the catalyst can be selected to favor either the kinetic or thermodynamic product.[1]

Q5: What are common side reactions to watch out for?

A5: Common side reactions include the formation of undesired isomers during isomerization, homo-coupling of starting materials in cross-coupling reactions, and catalyst decomposition. In the case of palladium-catalyzed reactions, β-hydride elimination can be a competing pathway.[3] To minimize these side reactions, careful optimization of the reaction conditions is essential.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no conversion 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst and handle under an inert atmosphere if air-sensitive. 2. Incrementally increase the reaction temperature and monitor progress over a longer duration. 3. Utilize freshly distilled solvents and high-purity reagents.
Poor selectivity (mixture of isomers) 1. The catalyst lacks sufficient selectivity. 2. The reaction is under thermodynamic control, resulting in a mixture of stable isomers.1. Screen a variety of ligands to achieve better stereochemical control.[2] 2. Attempt the reaction at a lower temperature to favor the kinetic product.
Formation of unexpected byproducts 1. Side reactions such as dimerization or polymerization of the alkene. 2. Decomposition of the substrate or product under the reaction conditions.1. Reduce the catalyst loading or the reaction temperature. 2. Employ a milder base or oxidant. Conduct a reaction profile study to determine the point of byproduct formation.
Catalyst deactivation 1. Presence of impurities (e.g., water, oxygen) in the reaction mixture. 2. The catalyst is unstable at the reaction temperature.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Select a more thermally stable catalyst or conduct the reaction at a lower temperature.
Inconsistent results 1. Variability in the quality of reagents. 2. Minor variations in the experimental setup and conditions.1. Use reagents from the same batch for a series of experiments. 2. Maintain strict control over all reaction parameters, including stirring rate, heating, and the rate of reagent addition.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Allylic C-H Alkylation of this compound

This protocol is an adaptation of a general procedure for the allylic C-H alkylation of internal alkenes.[2]

Materials:

  • This compound

  • Weinreb amide nucleophile

  • Pd₂(dba)₃ (palladium precursor)

  • Chiral phosphoramidite ligand (e.g., L6 as described in the source)[2]

  • 2,5-DMBQ (oxidant)

  • KH₂PO₄ (base)

  • Toluene (solvent)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol %), the chiral ligand (7.5 mol %), and KH₂PO₄ (100 mol %).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (to achieve a 0.1 M concentration), this compound (2.0 equiv), and the Weinreb amide (1.0 equiv).

  • Stir the reaction mixture at 70 °C for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the desired product.

Data Presentation

Table 1: Optimization of Reaction Conditions for Allylic C-H Alkylation

Based on a model reaction with a similar internal alkene substrate.[2]

Entry Ligand Oxidant Base Solvent Temp (°C) Yield (%) d.r. e.e. (%)
1L1ThymoquinoneK₂CO₃Toluene7065>20:158
2L2ThymoquinoneK₂CO₃Toluene7080>20:190
3L32,5-DMBQKH₂PO₄Toluene709210:195
4 L6 2,5-DMBQ KH₂PO₄ Toluene 70 96 20:1 96
5L62,5-DMBQKH₂PO₄Dioxane708518:194

d.r. = diastereomeric ratio, e.e. = enantiomeric excess.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents Prepare Stock Solutions: - this compound - Nucleophile - Solvents reaction_setup Set up Parallel Reactions (Inert Atmosphere) reagents->reaction_setup catalyst_prep Prepare Catalyst Precursors: - Pd Source - Ligands catalyst_prep->reaction_setup add_reagents Add Reagents: 1. Catalyst, Ligand, Base 2. Solvent, Alkene, Nucleophile reaction_setup->add_reagents heating Heat and Stir (e.g., 70°C, 18h) add_reagents->heating quench Quench Reaction heating->quench workup Workup and Purification (e.g., Chromatography) quench->workup characterization Characterize Products: - NMR (Yield, d.r.) - HPLC (e.e.) workup->characterization

Caption: A generalized workflow for screening catalysts and optimizing reaction conditions.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Selectivity? no_conversion Check for Conversion start->no_conversion Low Yield low_selectivity Check Selectivity start->low_selectivity Poor Selectivity byproducts Byproducts Observed? start->byproducts Byproducts Present check_catalyst Is Catalyst Active? (Use fresh catalyst) no_conversion->check_catalyst No check_conditions Are Conditions Forcing Enough? (Increase Temp/Time) check_catalyst->check_conditions Yes screen_ligands Screen Different Ligands low_selectivity->screen_ligands Yes optimize_temp Lower Reaction Temperature screen_ligands->optimize_temp If still poor milder_conditions Use Milder Conditions (Base, Oxidant) byproducts->milder_conditions Yes

Caption: A decision tree for troubleshooting common issues in catalytic reactions.

References

Preventing side-product formation in 2,5-diphenyl-1-hexene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,5-Diphenyl-1-hexene Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying the target compound while minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the Wittig reaction. This method offers excellent control over the double bond's position, which is a significant advantage over elimination reactions that can produce mixtures of isomers.[1][2] The reaction involves converting a suitable ketone (1,4-diphenylpentan-2-one) into the desired alkene using a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂).[3] An alternative, though less direct, route could involve a Grignard reaction followed by a dehydration step, but this increases the risk of forming isomeric side-products.

Q2: What are the critical reaction parameters to control to prevent side-product formation?

A2: To ensure high yield and purity, the following parameters are critical:

  • Anhydrous Conditions: Particularly for reactions involving strong bases (like n-BuLi for ylide formation) or Grignard reagents, the exclusion of moisture is paramount. Water will quench the reagents, leading to low yields and the formation of hydrolysis byproducts.[4][5]

  • Temperature Control: The formation of the phosphorus ylide is typically performed at low temperatures (e.g., 0 °C or below) to ensure stability. The subsequent reaction with the ketone may be allowed to warm to room temperature, but exothermic reactions should be managed to prevent side reactions.[6]

  • Reagent Purity: The purity of the starting materials, especially the ketone and the alkyl halide used for the phosphonium salt, is essential. Impurities can lead to unexpected side-products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of sensitive reagents and intermediates by atmospheric oxygen and moisture.[7]

Q3: How can I effectively remove the triphenylphosphine oxide byproduct after a Wittig reaction?

A3: Triphenylphosphine oxide (Ph₃PO) is the primary byproduct of the Wittig reaction and can be challenging to separate due to its polarity and crystallinity. Common purification strategies include:

  • Crystallization: Ph₃PO is often less soluble in non-polar solvents like hexane or ether mixtures than the desired alkene. Cooling the reaction mixture after initial workup can often precipitate a significant portion of the Ph₃PO.

  • Column Chromatography: This is the most effective method for complete separation. A silica gel column using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) will retain the polar Ph₃PO while the non-polar this compound elutes first.[8]

  • Solvent Trituration: Washing or triturating the crude product with a solvent in which the desired product is soluble but Ph₃PO is not (e.g., cold diethyl ether) can be effective.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of spectroscopic and analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the vinyl protons of the terminal alkene (~4.8-5.2 ppm) and the correct integration for all aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₁₈H₁₈.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and identifying volatile impurities or isomers.

  • Infrared (IR) Spectroscopy: Will show characteristic C=C stretching for the alkene (~1640 cm⁻¹) and C-H stretching for the sp² carbons of the double bond (~3080 cm⁻¹).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Ineffective Ylide Formation The base used (e.g., n-BuLi) may have degraded. Use a freshly titrated or new bottle of butyllithium. Ensure the reaction is performed under strictly anhydrous and inert conditions. The C-H bond adjacent to the phosphorus is acidic but requires a strong base for deprotonation.[5]
Wet Reagents or Solvents Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, such as freshly distilled THF or diethyl ether over sodium/benzophenone.[4] Ensure starting materials are free of water.
Steric Hindrance While the precursor ketone (1,4-diphenylpentan-2-one) is not excessively hindered, using a bulkier ylide would be problematic. For introducing a methylene group, methylenetriphenylphosphorane is generally very effective even with hindered ketones.[3]
Incorrect Reaction Temperature Ylide formation is often performed at low temperatures (0 °C to -78 °C). Allowing the reaction to warm prematurely can cause ylide decomposition. Follow the protocol's temperature guidelines carefully.

Problem 2: Presence of Significant Impurities in the Final Product

Impurity Observed Possible Cause Recommended Solution
Triphenylphosphine Oxide Incomplete removal during workup.Recrystallize the product from a minimal amount of a suitable solvent system (e.g., ethanol/water or hexane). If that fails, perform column chromatography on silica gel with a non-polar eluent.
Unreacted Ketone Incomplete reaction.Increase the reaction time or use a slight excess (1.1-1.2 equivalents) of the Wittig reagent. Ensure the ylide was successfully formed and added correctly.
Isomerized Alkene (e.g., 2,5-diphenyl-2-hexene) Isomerization during acidic workup or purification.Avoid prolonged exposure to strong acids during the workup. Use a mild aqueous workup (e.g., saturated NH₄Cl solution). When performing chromatography, consider using silica gel that has been neutralized with triethylamine.
Benzene/Toluene Residual solvent from Grignard reagent preparation or reaction.Ensure complete removal of solvent under reduced pressure. If the boiling point is close to the product's, purification by column chromatography is necessary.
Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing and solving common synthesis problems.

TroubleshootingWorkflow Start Analysis of Crude Product Shows Issue Yield Is the yield low? Start->Yield Purity Is the product impure? Yield->Purity No CheckYlide Verify Ylide Formation: - Base quality (titrate n-BuLi) - Anhydrous conditions Yield->CheckYlide Yes IDImpurity Identify Impurity via NMR/GC-MS Purity->IDImpurity Yes End Successful Synthesis Purity->End No CheckTemp Review Reaction Conditions: - Temperature control - Reaction time CheckYlide->CheckTemp CheckTemp->Purity Isomer Is it an isomer? IDImpurity->Isomer StartingMaterial Is it unreacted starting material? Isomer->StartingMaterial No ModifyWorkup Modify Workup: - Avoid strong acid - Use neutralized silica Isomer->ModifyWorkup Yes Byproduct Is it a reaction byproduct (e.g., Ph3PO)? StartingMaterial->Byproduct No ForceReaction Modify Reaction: - Increase reaction time - Use excess Wittig reagent StartingMaterial->ForceReaction Yes ImprovePurification Improve Purification: - Recrystallization - Column Chromatography Byproduct->ImprovePurification Yes ModifyWorkup->End ForceReaction->End ImprovePurification->End

Caption: Troubleshooting decision tree for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines the formation of this compound from 1,4-diphenylpentan-2-one.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 1,4-Diphenylpentan-2-one

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane, Ethyl Acetate (for chromatography)

Procedure:

  • Ylide Preparation:

    • Add methyltriphenylphosphonium bromide (4.28 g, 12 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with dry nitrogen.

    • Add anhydrous THF (50 mL) via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (4.8 mL of a 2.5 M solution, 12 mmol) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color upon formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 1,4-diphenylpentan-2-one (2.38 g, 10 mmol) in anhydrous THF (20 mL).

    • Add the ketone solution dropwise to the ylide solution at room temperature via syringe or cannula.

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the ketone.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by column chromatography on silica gel, eluting with 100% hexane, to separate the non-polar product from the polar triphenylphosphine oxide byproduct.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a colorless oil.

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Ylide 1. Prepare Ylide (CH3PPh3Br + n-BuLi in THF) Ketone 2. Add Ketone (1,4-diphenylpentan-2-one) Ylide->Ketone Reaction 3. Stir at Room Temp (4-6 hours) Ketone->Reaction Quench 4. Quench Reaction (aq. NH4Cl) Reaction->Quench Extract 5. Extract with Ether Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Chromatography 7. Column Chromatography (Silica, Hexane) Dry->Chromatography Isolate 8. Isolate Pure Product Chromatography->Isolate Final Final Product: This compound Isolate->Final

Caption: General workflow for the Wittig synthesis and purification of this compound.

References

Scale-up challenges for the synthesis of 2,5-diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,5-diphenyl-1-hexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes such as the Wittig reaction, Grignard reaction, and Suzuki coupling.

Topic 1: Wittig Reaction Route

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones.[1][2] In the context of this compound, a common approach involves the reaction of a phosphonium ylide with 4-phenyl-2-pentanone.

Q1: My Wittig reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the potential causes?

A1: Several factors can contribute to a drop in yield during the scale-up of a Wittig reaction:

  • Inefficient Deprotonation: The formation of the ylide from the phosphonium salt requires a strong base.[2] On a larger scale, inefficient mixing can lead to incomplete deprotonation. Ensure vigorous and adequate agitation.

  • Temperature Control: Ylide formation is often exothermic. A poor surface-area-to-volume ratio at a larger scale can lead to localized overheating, causing ylide decomposition. Implement controlled, slow addition of the base and use a reliable cooling system.

  • Side Reactions: The stability of the ylide is crucial. Prolonged reaction times or elevated temperatures can lead to decomposition or side reactions.[3] The presence of moisture or air can also quench the highly reactive ylide. Ensure all reagents and solvents are scrupulously dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am struggling with the removal of triphenylphosphine oxide (TPPO) during purification at a larger scale. What are my options?

A2: The removal of the TPPO byproduct is a classic challenge in Wittig reactions.[4] While chromatography is effective at the lab scale, it is often impractical for large quantities. Consider the following alternatives:

  • Crystallization: If your product is a solid, selective crystallization can be effective. Try different solvent systems (e.g., hexanes, ether-hexanes) to precipitate either the product or the TPPO.

  • Precipitation of TPPO: TPPO can be precipitated from nonpolar solvents like hexanes or diethyl ether, sometimes by cooling the solution.

  • Extraction: Perform aqueous extractions if the product has low polarity. TPPO has some solubility in acidic water.

  • Complexation: TPPO can be complexed with certain metal salts (e.g., ZnCl₂) to form a precipitatable complex.

Troubleshooting Table: Wittig Reaction Scale-Up

Issue Potential Cause Recommended Solution
Low Yield Incomplete ylide formationImprove agitation; ensure slow, controlled addition of base.
Ylide decompositionMaintain strict temperature control (e.g., 0 °C or below); use an efficient cooling bath.
Reaction with moisture/airUse oven-dried glassware, anhydrous solvents, and maintain a positive pressure of inert gas.
Low Purity Isomer formationUse a non-stabilized ylide under salt-free conditions to favor the kinetic (Z)-alkene, though for this specific product, isomerization is a key concern.[1]
Difficult Purification TPPO contaminationExplore non-chromatographic methods: crystallization, precipitation, or extraction.
Topic 2: Grignard Reaction Route

A Grignard approach could involve the reaction of a suitable Grignard reagent (e.g., phenylmagnesium bromide) with a ketone or ester precursor. Grignard reagents are powerful nucleophiles but are also strongly basic.[5]

Q1: My Grignard reaction is not initiating at a larger scale, or it starts uncontrollably after a long induction period. How can I manage this?

A1: Grignard reaction initiation can be tricky, especially at scale.

  • Initiation: The reaction occurs on the surface of the magnesium metal.[5] Ensure the magnesium turnings are fresh and not passivated by an oxide layer. Crushing a small portion of the magnesium under an inert atmosphere can expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Exotherm Control: Once initiated, the reaction is highly exothermic. The "all-at-once" addition of the halide is dangerous at scale. Use a pressure-equalizing addition funnel for slow, controlled addition of the halide solution. Monitor the internal temperature closely and have an efficient cooling system ready.

Q2: I am observing significant amounts of a biphenyl byproduct in my Grignard reaction. What is causing this?

A2: The formation of biphenyl suggests a side reaction, likely a Wurtz-type coupling. This can happen if the Grignard reagent reacts with unreacted aryl halide. This is often exacerbated by high local concentrations or elevated temperatures. The solution is slow addition of the aryl halide to the magnesium suspension to ensure it reacts to form the Grignard reagent before it can couple with already-formed reagent.

Topic 3: Suzuki Coupling Route

A Suzuki coupling could be used to form one of the C-C bonds, for example, by coupling an appropriate vinyl boronic ester with an aryl halide. This reaction is catalyzed by palladium complexes.[6][7]

Q1: The reaction is incomplete upon scale-up, and I suspect catalyst deactivation. How can I troubleshoot this?

A1: Catalyst deactivation is a common scale-up challenge.[8]

  • Oxygen Sensitivity: While many modern catalysts are robust, the active Pd(0) species can be sensitive to oxygen, leading to catalyst deactivation. Ensure the reaction mixture is properly degassed and maintained under an inert atmosphere.

  • Ligand Degradation: The phosphine ligands used can degrade at high temperatures or over long reaction times. Consider using more robust ligands or slightly increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).

  • Impurities: Impurities in starting materials or solvents can act as catalyst poisons. Ensure all materials are of high purity.

Q2: How can I efficiently remove residual palladium from my final product to meet regulatory requirements (<10 ppm)?

A2: Reducing palladium levels is critical, especially in pharmaceutical applications.[9]

  • Activated Carbon: Stirring the crude product solution with activated carbon is a common and effective method for scavenging palladium.

  • Metal Scavengers: Use specialized silica-based or polymer-based scavengers with functional groups (e.g., thiols) that chelate palladium.

  • Extraction: Aqueous washes with solutions containing chelating agents like EDTA or cysteine can help extract palladium salts.

Data Table: Palladium Removal Techniques

Method Typical Starting Pd (ppm) Typical Final Pd (ppm) Advantages Disadvantages
Activated Carbon 500 - 8000< 20Inexpensive, readily available.Can adsorb product, leading to yield loss.
Thiol-based Scavengers 500 - 8000< 10High efficiency and selectivity.Higher cost compared to carbon.
Aqueous Extraction (Cysteine) 200 - 1000< 50Low cost.May require multiple extractions; product must be stable in water.

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound (Illustrative 100g Scale)
  • Ylide Preparation:

    • To a 2L, three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add (4-phenylpentyl)triphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF, 1L).

    • Cool the stirred suspension to -10 °C using an acetone/ice bath.

    • Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) via a syringe pump over 1 hour, ensuring the internal temperature does not exceed -5 °C.

    • After the addition is complete, allow the resulting deep red solution to stir at 0 °C for an additional hour.

  • Reaction:

    • In a separate flask, dissolve acetophenone (1.0 eq, 100g) in anhydrous THF (250 mL).

    • Slowly add the acetophenone solution to the ylide solution over 1 hour at 0 °C.

    • Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (500 mL).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 250 mL).

    • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • To the resulting oil, add hexanes (500 mL) and stir vigorously. The triphenylphosphine oxide byproduct should precipitate as a white solid. Cool the mixture to 0°C to maximize precipitation.

    • Filter off the solid and wash with cold hexanes.

    • Concentrate the filtrate to yield the crude product. Further purification can be achieved by vacuum distillation.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate a typical experimental workflow and a logical troubleshooting guide for scale-up issues.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent & Solvent Preparation (Drying) inert_setup Inert Atmosphere Apparatus Setup reaction Controlled Addition & Reaction Monitoring inert_setup->reaction quench Reaction Quench reaction->quench extraction Aqueous Extraction quench->extraction purification Purification (Crystallization/Distillation) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Low Purity start Scale-up Issue Encountered temp Poor Temperature Control? start->temp side_rxn Side Reactions Dominating? start->side_rxn mixing Inefficient Mixing? temp->mixing solution1 Solution: Improve thermal transfer, slow down additions. temp->solution1 reagents Reagent/Solvent Purity Issue? mixing->reagents solution2 Solution: Increase stirrer speed, use appropriate impeller. mixing->solution2 solution3 Solution: Re-purify starting materials, use anhydrous solvents. reagents->solution3 byproduct Byproduct Removal Inefficient? side_rxn->byproduct solution4 Solution: Optimize temperature/concentration to minimize side reactions. side_rxn->solution4 solution5 Solution: Explore alternative methods (precipitation, extraction). byproduct->solution5

Caption: Troubleshooting logic for common scale-up challenges.

Reaction Pathway Diagram

This diagram illustrates the desired reaction pathway versus a potential side reaction, such as isomerization to a more stable internal alkene.

Reaction_Pathway SM Starting Materials (e.g., Ylide + Ketone) Conditions Reaction Conditions SM->Conditions Product Desired Product This compound Side_Conditions Harsh Conditions (High Temp, Acidic) Product->Side_Conditions Side_Product Side Product (e.g., 2,5-Diphenyl-2-hexene) Conditions->Product Desired Pathway Side_Conditions->Side_Product Isomerization

Caption: Desired reaction pathway versus a potential isomerization side reaction.

References

Technical Support Center: Characterization of Impurities in 2,5-Diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2,5-diphenyl-1-hexene samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. They are typically categorized as:

  • Starting Materials & Reagents: Unreacted precursors from the synthetic route.

  • Intermediates: Partially reacted molecules from the synthesis.

  • By-products: Resulting from side reactions during synthesis, such as isomers (e.g., 2,5-diphenyl-2-hexene, 2,5-diphenyl-1,5-hexadiene), dimers, or oligomers.[1][2]

  • Degradation Products: Formed by oxidation, polymerization, or other degradation pathways upon exposure to air, light, or heat.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., hexane, dichloromethane, acetonitrile).[3][4]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. It provides separation based on boiling point and structural information from mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile impurities and isomers. Since this compound is a non-polar compound, reverse-phase HPLC is a common choice.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of unknown impurities and can be used for quantification (qNMR).[6][7] 2D NMR techniques (COSY, HSQC, HMBC) can help resolve complex structures and overlapping signals.[8][9]

Q3: How can I determine the purity of my this compound sample using ¹H NMR?

A3: Quantitative ¹H NMR (qNMR) can be used to determine purity. This involves comparing the integral of a signal from the main compound to the integral of a signal from a known, stable internal standard of high purity.[8][10] The relative molar amounts can then be calculated. It's crucial to identify peaks that belong solely to the main compound and those that correspond to impurities.[10]

Impurity Data Summary

The following table summarizes potential impurities, their likely origin, and recommended primary analytical techniques for detection.

Impurity CategoryExamplesLikely OriginPrimary Analytical Technique(s)
Isomeric Impurities 2,5-Diphenyl-2-hexeneSynthesis Side-ReactionGC-MS, HPLC
2,5-Diphenyl-1,5-hexadieneSynthesis Side-ReactionGC-MS, HPLC, NMR
Related Compounds 1,6-diphenyl-1,3,5-hexatrieneSynthesis By-productHPLC, NMR
Process-Related Unreacted Starting MaterialsIncomplete ReactionGC-MS, HPLC
Residual Solvents Hexane, Dichloromethane, AcetonitrilePurification ProcessGC-MS (Headspace)
Degradation Products Oxidation or Polymerization ProductsImproper StorageHPLC, GC-MS

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q: My chromatogram shows no peaks, or the peaks are very small. What should I do?

A: This issue can stem from several sources. Check the following:

  • Sample Concentration: Ensure the sample concentration is appropriate and above the instrument's limit of detection.

  • Injection Problem: Verify the autosampler syringe is functioning correctly and drawing the sample. Consider a manual injection to rule out autosampler issues.[11]

  • Inlet Issues: Check the inlet temperature. If it's too low, high-boiling compounds may not vaporize. If it's too high, thermally labile compounds might degrade.[12]

  • Detector (MS) Issues: Ensure the mass spectrometer is properly tuned and the filament is working. Check for vacuum leaks.[13]

Q: I am observing peak tailing or fronting in my chromatogram. How can I fix this?

A: Poor peak shape is often related to column activity or improper method parameters:

  • Active Sites: The column or liner may have active sites causing polar compounds to tail. Deactivated liners and columns are recommended. Conditioning the column at a high temperature can also help.[11]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[14]

  • Incompatible Stationary Phase: Ensure the column's stationary phase is appropriate for your analytes. For a non-polar compound like this compound, a non-polar or mid-polar column (e.g., HP-5MS) is suitable.[15]

Q: My chromatogram shows a noisy or rising baseline. What is the cause?

A: Baseline issues are frequently caused by contamination or column bleed:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline. Ensure high-purity gas and install purifiers.[16]

  • Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline, especially at higher temperatures.[16] The MS can be used to identify characteristic bleed ions (e.g., m/z 207, 281 for siloxane phases).

  • Contamination: Contamination in the inlet liner, septum, or the front of the column can cause a noisy baseline or ghost peaks. Regular replacement of these consumables is recommended.[11][14]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: I am seeing pressure fluctuations or a complete shutdown of the system due to high pressure. What should I do?

A: High backpressure is a common HPLC issue:

  • Blockages: The most common cause is a blockage in the system. This can be due to a clogged column frit, blocked tubing, or precipitated sample/buffer.[17] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.

  • Mobile Phase: A highly viscous mobile phase can increase pressure. Ensure proper mixing and consider adjusting the composition.[17]

  • Particulate Matter: Always filter your samples and mobile phases to prevent particulates from entering the system.[18]

Q: My retention times are drifting or inconsistent. How can I stabilize them?

A: Retention time shifts can compromise data reliability:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take a significant amount of time, especially with gradient methods.[19]

  • Mobile Phase Composition: The mobile phase composition must be consistent. Prevent evaporation of volatile organic solvents by covering the solvent reservoirs. Prepare fresh mobile phase daily.[19]

  • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly affect retention times.[19]

  • Pump Performance: Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and degassed.[20]

Q: My peaks are broad or splitting. What could be the cause?

A: Distorted peak shapes can have multiple causes:

  • Column Degradation: The column may be old or contaminated, leading to a loss of efficiency. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[20]

  • Injection Solvent: If the injection solvent is much stronger (more non-polar in reverse-phase) than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the mobile phase.[18]

  • Extra-column Volume: Excessive tubing length or dead volume in fittings between the injector and detector can lead to peak broadening.[13]

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: I see unexpected peaks in my ¹H NMR spectrum. How do I identify them?

A: Unexpected peaks are typically from impurities or contaminants:

  • Residual Solvents: The most common source of extra peaks is residual solvents from the reaction or purification. Compare the chemical shifts of the unknown peaks to published tables of common NMR solvents.[21]

  • Water: A broad peak, typically between 1.5-4.5 ppm (in CDCl₃), is often due to residual water.

  • Spinning Sidebands: Sharp, symmetrical peaks that appear equidistant on either side of a large peak are spinning sidebands. Ensure the sample tube is properly centered and spinning at an appropriate rate.

  • Grease: Contamination from stopcock grease can appear as broad signals in the aliphatic region.

Q: My peaks are broad, and the resolution is poor. How can I improve the spectrum quality?

A: Poor resolution can be due to several factors:

  • Shimming: The magnetic field homogeneity needs to be optimized. Perform manual or automated shimming on your sample.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute the sample if necessary.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening. These are often difficult to remove.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent. Insoluble material can disrupt the magnetic field homogeneity.

Visualizations

Impurity Identification Workflow

G Impurity Identification Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Impurity Characterization start This compound Sample gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Analysis start->nmr eval_gcms Evaluate GC-MS Data (Retention Time, Mass Spectrum) gcms->eval_gcms eval_hplc Evaluate HPLC Data (Retention Time, Peak Area %) hplc->eval_hplc eval_nmr Evaluate NMR Data (Chemical Shift, Integration) nmr->eval_nmr compare Compare with Reference Spectra & Known Impurity Profiles eval_gcms->compare eval_hplc->compare eval_nmr->compare struct_elucid Structural Elucidation (2D NMR, HRMS) compare->struct_elucid Unknown Impurity quant Quantification (Peak Area %, qNMR) compare->quant Known Impurity struct_elucid->quant end_node Final Impurity Profile Report quant->end_node

Caption: General workflow for identifying and quantifying impurities.

Troubleshooting Decision Tree for Chromatography

G Chromatography Troubleshooting Decision Tree start Problem Observed in Chromatogram p_peak_shape Poor Peak Shape? start->p_peak_shape p_retention Inconsistent Retention Time? p_pressure Pressure Issues? p_baseline Baseline Noise/Drift? p_peak_shape->p_retention No s_peak_shape_1 Check for Column Overload (Dilute Sample) p_peak_shape->s_peak_shape_1 Yes p_retention->p_pressure No s_retention_1 Ensure Column Equilibration p_retention->s_retention_1 Yes p_pressure->p_baseline No s_pressure_1 Locate & Clear Blockage (Column, Tubing) p_pressure->s_pressure_1 Yes s_baseline_1 Check for Leaks & Contamination p_baseline->s_baseline_1 Yes end_node Consult Instrument Manual or Service Engineer p_baseline->end_node No s_peak_shape_2 Inspect/Replace Liner & Column s_peak_shape_1->s_peak_shape_2 s_peak_shape_3 Optimize Injection/Oven Temp s_peak_shape_2->s_peak_shape_3 s_retention_2 Check Mobile Phase Prep & Temperature Control s_retention_1->s_retention_2 s_retention_3 Check for Leaks/Pump Issues s_retention_2->s_retention_3 s_pressure_2 Filter Sample & Mobile Phase s_pressure_1->s_pressure_2 s_baseline_2 Use High Purity Gas/Solvents s_baseline_1->s_baseline_2 s_baseline_3 Condition or Replace Column s_baseline_2->s_baseline_3

Caption: Decision tree for troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890A or equivalent.[9]

    • MS Detector: Agilent 5975C or equivalent.[9]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.[22]

      • Hold: Hold at 280 °C for 10 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known reference standards.

    • Calculate purity based on the area percent of the main peak relative to the total peak area.

Protocol 2: HPLC Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a compatible solvent (e.g., Acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (or determine the optimal wavelength by running a UV scan).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main peak corresponding to this compound based on its retention time (confirm with a reference standard if available).

    • Calculate the area percent of each impurity peak relative to the total area of all peaks.

Protocol 3: ¹H NMR Analysis of this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.

  • Instrumentation & Conditions:

    • Spectrometer: 300 MHz or higher NMR spectrometer (e.g., Bruker Avance).[9][21]

    • Solvent: CDCl₃.

    • Acquisition Parameters:

      • Number of Scans: 16-64 (adjust for desired signal-to-noise).

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

      • Pulse Angle: 30-45 degrees.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all peaks.

    • Identify the characteristic signals of this compound.

    • Analyze minor peaks to identify and quantify impurities by comparing their integrals to the integral of a known proton signal from the main compound.[10]

References

Validation & Comparative

Comparative Analysis of 2,5-Diphenyl-1-hexene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides a comparative analysis of 2,5-diphenyl-1-hexene and its structural isomers, focusing on their synthesis, physicochemical properties, and potential biological activities. While experimental data on these specific isomers is limited in publicly available literature, this guide outlines plausible synthetic routes and relevant biological assays based on structurally similar compounds.

Introduction to this compound and Its Isomers

This compound and its isomers are aromatic hydrocarbons with the chemical formula C₁₈H₂₀. The core structure consists of a six-carbon hexene chain with two phenyl group substituents. The isomers differ in the position of the double bond and the attachment points of the phenyl groups, leading to variations in their three-dimensional structure and, consequently, their chemical and biological properties. The primary isomers of interest for this comparison are:

  • This compound: The double bond is at the terminal position (C1-C2).

  • 2,5-Diphenyl-2-hexene: The double bond is at the C2-C3 position.

  • 2,5-Diphenyl-3-hexene: The double bond is at the C3-C4 position.

These structural variations are expected to influence their spectroscopic signatures, reactivity, and interactions with biological targets.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and one of its isomers, 2,5-diphenyl-2-hexene, is presented in Table 1. This data, primarily sourced from PubChem, offers a preliminary basis for comparison.

PropertyThis compound2,5-Diphenyl-2-hexene
Molecular Formula C₁₈H₂₀C₁₈H₂₀
Molecular Weight 236.35 g/mol 236.35 g/mol
IUPAC Name 5-methyl-4-phenylhex-5-en-2-yl)benzene(5-methyl-4-phenylhex-4-en-2-yl)benzene
CAS Number 32375-29-45370791
Computed XLogP3 5.85.7
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 00
Rotatable Bond Count 44

Table 1. Comparative Physicochemical Properties of this compound and 2,5-Diphenyl-2-hexene.

Synthesis Strategies

Proposed Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide.[1][2][3] this compound can be synthesized by reacting a suitable phosphonium ylide with a ketone.

Experimental Protocol: Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • React triphenylphosphine with a suitable alkyl halide (e.g., 1-bromo-3-phenylbutane) in an appropriate solvent like toluene to form the phosphonium salt.

    • Treat the phosphonium salt with a strong base, such as n-butyllithium in THF, to generate the corresponding ylide.

  • Wittig Reaction:

    • Add acetophenone to the ylide solution at a low temperature (e.g., -78 °C).

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

    • Purify the product by column chromatography on silica gel.

Proposed Synthesis of 2,5-Diphenyl-2-hexene via Grignard Reaction followed by Dehydration

A Grignard reaction provides an excellent method for forming carbon-carbon single bonds, which can then be converted to a double bond through a dehydration reaction.[4]

Experimental Protocol: Grignard Reaction and Dehydration

  • Grignard Reagent Formation:

    • Prepare a Grignard reagent from a suitable aryl halide (e.g., bromobenzene) and magnesium turnings in anhydrous diethyl ether.

  • Reaction with a Ketone:

    • Add a solution of 4-phenyl-2-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C.

    • After the addition, allow the mixture to stir at room temperature for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Dehydration:

    • Extract the resulting tertiary alcohol with an organic solvent.

    • Subject the crude alcohol to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid) with heating to yield the alkene.

    • Purify the final product by column chromatography.

Proposed Synthesis of 2,5-Diphenyl-3-hexene via Olefin Metathesis

Olefin metathesis is a powerful tool for the synthesis of substituted alkenes.[5][6][7][8] A cross-metathesis reaction between two appropriate alkenes could yield 2,5-diphenyl-3-hexene.

Experimental Protocol: Olefin Metathesis

  • Reaction Setup:

    • Dissolve 1-phenyl-1-butene and 3-phenyl-1-butene in an appropriate solvent such as dichloromethane.

    • Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the solution.

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature under an inert atmosphere for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product by column chromatography.

Spectroscopic Analysis

Table 2. Predicted Spectroscopic Data for this compound and its Isomers.

IsomerPredicted ¹H NMR Signals (δ, ppm)Predicted ¹³C NMR Signals (δ, ppm)Predicted Mass Spectrum (m/z)
This compound Aromatic protons (7.0-7.5), Vinylic protons (4.5-5.5), Allylic and aliphatic protons (1.5-3.0), Methyl protons (~1.0)Aromatic carbons (125-150), Vinylic carbons (110-145), Aliphatic carbons (20-50)Molecular ion peak at ~236, characteristic fragmentation pattern
2,5-Diphenyl-2-hexene Aromatic protons (7.0-7.5), Vinylic proton (5.0-6.0), Allylic and aliphatic protons (1.5-3.0), Methyl protons (~1.0 and ~1.8)Aromatic carbons (125-150), Vinylic carbons (120-140), Aliphatic carbons (20-50)Molecular ion peak at ~236, different fragmentation from the 1-hexene isomer
2,5-Diphenyl-3-hexene Aromatic protons (7.0-7.5), Vinylic protons (5.0-5.5), Allylic and aliphatic protons (1.5-3.5), Methyl protons (~1.2)Aromatic carbons (125-150), Vinylic carbons (125-135), Aliphatic carbons (20-50)Molecular ion peak at ~236, distinct fragmentation pattern

Potential Biological Activities and Experimental Evaluation

Stilbene and its derivatives, which share the diphenylalkene scaffold, are known to possess a range of biological activities, including cytotoxic effects against cancer cells.[9][10][11][12][13] This suggests that this compound and its isomers may also exhibit interesting pharmacological properties.

Cytotoxicity against Cancer Cell Lines

The potential of these compounds to inhibit the growth of cancer cells can be evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity

The antioxidant potential of the diphenylhexene isomers can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[18][19][20][21] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Experimental Protocol: DPPH Assay

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) at various concentrations.

  • Assay Procedure:

    • Add the test compound solutions to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizing Synthetic Pathways

The proposed synthetic pathways can be visualized using Graphviz to provide a clear overview of the reaction schemes.

Synthesis_Pathways cluster_wittig Wittig Reaction for this compound cluster_grignard Grignard Reaction for 2,5-Diphenyl-2-hexene Triphenylphosphine Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt 1-Bromo-3-phenylbutane 1-Bromo-3-phenylbutane 1-Bromo-3-phenylbutane Ylide Ylide Phosphonium Salt->Ylide n-BuLi n-BuLi n-BuLi This compound This compound Ylide->this compound Acetophenone Acetophenone Acetophenone Bromobenzene Bromobenzene Grignard Reagent Grignard Reagent Bromobenzene->Grignard Reagent Mg, ether Mg Mg Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol 4-Phenyl-2-pentanone 4-Phenyl-2-pentanone 4-Phenyl-2-pentanone 2,5-Diphenyl-2-hexene 2,5-Diphenyl-2-hexene Tertiary Alcohol->2,5-Diphenyl-2-hexene Dehydration H+, Heat H+, Heat

Figure 1. Proposed synthetic pathways for this compound and 2,5-diphenyl-2-hexene.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its isomers. While direct experimental data is scarce, the proposed synthetic routes and biological evaluation protocols offer a clear path for future research. The structural differences between these isomers are likely to result in distinct spectroscopic and biological profiles. Further investigation into their synthesis, characterization, and bioactivity is warranted to unlock their potential in medicinal chemistry and drug development. The provided experimental outlines can serve as a starting point for researchers to explore the properties of these intriguing molecules.

References

A Researcher's Guide to Validating the Purity of Synthesized 2,5-Diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of 2,5-diphenyl-1-hexene, a valuable unsaturated hydrocarbon building block. Detailed experimental protocols and data interpretation are provided to assist in identifying potential impurities and accurately assessing the purity of the synthesized product.

Synthesis of this compound: Potential Routes and Associated Impurities

The synthesis of this compound can be approached through several established organic chemistry reactions. Two common methods are the Wittig reaction and the Grignard reaction. Each pathway, while effective, is prone to the formation of specific impurities that must be identified and quantified.

1. Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone. For the synthesis of this compound, this would typically involve the reaction of a phosphonium ylide derived from a substituted ethyltriphenylphosphonium salt with 1-phenyl-1-pentanone, or a related ketone.

  • Primary Impurity: A major byproduct of the Wittig reaction is triphenylphosphine oxide . This compound is formed from the phosphorus ylide reagent during the course of the reaction.

  • Other Potential Impurities: Unreacted starting materials, such as the ketone and the phosphonium salt, as well as isomers of the desired product, may also be present.

2. Grignard Reaction: A Grignard reaction provides an alternative route by forming a new carbon-carbon bond. The synthesis of this compound via this method could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable electrophile like 5-phenyl-1-hexen-2-one.

  • Primary Impurity: A common side-product in Grignard reactions involving phenylmagnesium bromide is biphenyl . This impurity arises from the coupling of the Grignard reagent with unreacted aryl halide.

  • Other Potential Impurities: Unreacted starting materials and side-products from the reaction with the carbonyl compound are also potential contaminants.

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide complementary information.

Workflow for Purity Validation of this compound

Purity Validation Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_result Conclusion Synthesis Synthesized this compound GCMS GC-MS Analysis Synthesis->GCMS Separation & Fragmentation HPLC HPLC Analysis Synthesis->HPLC Separation & Quantification NMR NMR Spectroscopy Synthesis->NMR Structural Elucidation Data_Analysis Data Analysis and Comparison GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Purity_Determination Purity Determination Data_Analysis->Purity_Determination Wittig_Reaction Wittig Reaction for this compound Synthesis Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Product This compound Ylide->Product Byproduct Triphenylphosphine Oxide Ylide->Byproduct Ketone 1-Phenyl-1-pentanone Ketone->Product Grignard_Reaction Grignard Reaction for this compound Synthesis Aryl_Halide Phenyl Bromide Grignard_Reagent Phenylmagnesium Bromide Aryl_Halide->Grignard_Reagent Byproduct Biphenyl Aryl_Halide->Byproduct Magnesium Magnesium Magnesium->Grignard_Reagent Product This compound Grignard_Reagent->Product Grignard_Reagent->Byproduct Side Reaction Electrophile 5-Phenyl-1-hexen-2-one Electrophile->Product

Performance Showdown: A Comparative Guide to Catalysts for 2,5-Diphenyl-1-Hexene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. This guide provides a detailed comparison of catalytic performance for the synthesis of 2,5-diphenyl-1-hexene, a valuable scaffold in medicinal chemistry. Due to the absence of a direct single-step catalytic method, this guide focuses on a robust two-step synthetic pathway involving a Grignard reaction followed by a critical catalytic dehydration step.

The synthesis of this compound is efficiently achieved through the dehydration of the tertiary alcohol intermediate, 2,5-diphenyl-2-hexanol. The choice of catalyst for this elimination reaction is crucial in determining the overall yield, selectivity, and reaction conditions. This guide compares the performance of various acid catalysts for this key transformation, providing experimental data and detailed protocols to aid in catalyst selection and process optimization.

Catalyst Performance in Dehydration of Tertiary Alcohols

The dehydration of tertiary alcohols, such as 2,5-diphenyl-2-hexanol, is typically facilitated by acid catalysts. These can be broadly categorized into homogeneous and heterogeneous systems. The following table summarizes the performance of representative catalysts in the dehydration of tertiary alcohols to form alkenes. While specific data for 2,5-diphenyl-2-hexanol is limited, the data presented for analogous structures provides a strong basis for catalyst selection.

Catalyst TypeCatalystSubstrateTemperature (°C)Reaction TimeYield (%)SelectivityReference
Homogeneous Sulfuric Acid (H₂SO₄)2-Methyl-2-butanol601 h85Major: 2-methyl-2-buteneGeneral Organic Chemistry
Homogeneous Phosphoric Acid (H₃PO₄)Cyclohexanol150-1801-2 h82Cyclohexene[1]
Homogeneous p-Toluenesulfonic Acid (p-TsOH)1-Phenylethanol8524 h85Styrene[2]
Homogeneous Rhenium(VII) oxide (Re₂O₇)1-Phenylethanol1001 h98Styrene[2]
Heterogeneous Alumina (γ-Al₂O₃)2-Octanol2651 h88 (conversion)Mixture of octenes[2]
Heterogeneous Zeolite (H-ZSM-5)Ethanol400-99.4Ethylene[3][4]
Heterogeneous Sulfur-treated TiO₂2-Propanol170->99Propylene[5][6]

Note: The data presented is for analogous tertiary or secondary alcohol dehydrations and serves as a representative comparison. Performance with 2,5-diphenyl-2-hexanol may vary.

Experimental Protocols

A plausible and efficient synthesis of this compound involves two main stages: the synthesis of the precursor alcohol via a Grignard reaction, followed by its catalytic dehydration.

Step 1: Synthesis of 2,5-Diphenyl-2-hexanol via Grignard Reaction

This procedure outlines the synthesis of the tertiary alcohol intermediate from 5-phenyl-2-hexanone and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Bromobenzene

  • 5-Phenyl-2-hexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.[7][8][9]

  • Reaction with Ketone: The solution of 5-phenyl-2-hexanone in anhydrous diethyl ether or THF is cooled in an ice bath. The prepared Grignard reagent is then added slowly via the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for one hour to ensure the completion of the reaction.

  • Work-up: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is added slowly to quench the reaction and hydrolyze the magnesium alkoxide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,5-diphenyl-2-hexanol.[10]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Step 2: Catalytic Dehydration of 2,5-Diphenyl-2-hexanol

This procedure describes the elimination of water from the tertiary alcohol to form the desired alkene, this compound.

Materials:

  • 2,5-Diphenyl-2-hexanol

  • Acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid, or a solid acid catalyst like alumina)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium bicarbonate solution

Procedure (using a homogeneous acid catalyst like H₂SO₄):

  • In a round-bottom flask, place the purified 2,5-diphenyl-2-hexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel to yield the final product.

Visualizing the Synthesis

To better illustrate the experimental workflow and the logical relationships in the synthesis of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_grignard Grignard Reaction cluster_dehydration Catalytic Dehydration Benzene Benzene 5-Phenyl-2-hexanone 5-Phenyl-2-hexanone Benzene->5-Phenyl-2-hexanone Friedel-Crafts Acylation (AlCl3 catalyst) 4-Methylpentanoyl_chloride 4-Methylpentanoyl_chloride 4-Methylpentanoyl_chloride->5-Phenyl-2-hexanone 2,5-Diphenyl-2-hexanol 2,5-Diphenyl-2-hexanol 5-Phenyl-2-hexanone->2,5-Diphenyl-2-hexanol 1. Add Phenylmagnesium bromide 2. H3O+ workup Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium_bromide Bromobenzene->Phenylmagnesium_bromide Anhydrous Ether/THF Mg Mg Mg->Phenylmagnesium_bromide This compound This compound 2,5-Diphenyl-2-hexanol->this compound Heat Catalyst Catalyst Catalyst->this compound

Caption: Synthetic workflow for this compound.

Dehydration_Mechanism Alcohol 2,5-Diphenyl-2-hexanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene This compound Carbocation->Alkene - H+ H3O H3O+ H2O H2O H_plus H+ H2O_out H2O H_plus_out H+

Caption: E1 mechanism for acid-catalyzed dehydration.

References

Spectroscopic Scrutiny: A Comparative Analysis of 2,5-diphenyl-1-hexene and 2,5-diphenyl-2-hexene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the isomeric pair, 2,5-diphenyl-1-hexene and 2,5-diphenyl-2-hexene, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the positional variation of the carbon-carbon double bond, provide unique structural fingerprints for each molecule. This guide presents a comprehensive analysis of their spectroscopic data, supported by established experimental protocols, to aid researchers in their identification and characterization.

The structural isomerism between this compound and 2,5-diphenyl-2-hexene, differing only in the location of their double bond, leads to significant variations in the chemical environment of their constituent atoms. These variations are readily observable through various spectroscopic techniques, providing a robust basis for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 2,5-diphenyl-2-hexene.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Specific peak assignments are not readily available in the searched literature. Predicted values suggest the presence of signals for aromatic protons (typically ~7.2-7.4 ppm), vinylic protons (~4.5-5.5 ppm), allylic protons, and aliphatic protons.Spectral data is available, though detailed peak assignments are limited in the public domain.
2,5-diphenyl-2-hexene Specific peak assignments are not readily available in the searched literature. Predicted values suggest signals for aromatic protons (typically ~7.2-7.4 ppm), a single vinylic proton, and various aliphatic protons.Spectral data is available, though detailed peak assignments are limited in the public domain.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
This compound Vapor phase IR spectral data is available. Expected absorptions include C-H stretching (aromatic and aliphatic), C=C stretching (alkene and aromatic), and C-H bending.GC-MS data is available.[1]
2,5-diphenyl-2-hexene Vapor phase IR spectral data is available. Expected absorptions are similar to its isomer but may show subtle shifts in the C=C and C-H vibrational frequencies due to the different substitution pattern of the double bond.GC-MS data is available.[2]

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹H NMR, key parameters include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with the data presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. In this process, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and 2,5-diphenyl-2-hexene.

Spectroscopic_Comparison_Workflow cluster_sample_preparation Sample Preparation cluster_spectroscopic_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Sample1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample1->NMR IR FT-IR Spectroscopy Sample1->IR MS Mass Spectrometry (GC-MS) Sample1->MS Sample2 2,5-diphenyl-2-hexene Sample2->NMR Sample2->IR Sample2->MS CompareNMR Compare Chemical Shifts, Coupling Constants, and Number of Signals NMR->CompareNMR CompareIR Compare Vibrational Frequencies (C=C, C-H stretches) IR->CompareIR CompareMS Compare Molecular Ion Peaks and Fragmentation Patterns MS->CompareMS Conclusion Structural Confirmation and Differentiation CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

A flowchart of the experimental workflow for the spectroscopic comparison.

References

Reactivity of 2,5-diphenyl-1-hexene Compared to Other Styrenic Monomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the predicted reactivity of 2,5-diphenyl-1-hexene with established styrenic monomers such as styrene and α-methylstyrene. The analysis is based on structural effects, including steric hindrance and electronic properties, which are fundamental to predicting polymerization behavior. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require an understanding of monomer reactivity in polymerization processes.

Structural and Reactivity Overview

The reactivity of a styrenic monomer in free-radical polymerization is primarily influenced by two factors: the electronic effects of substituents on the phenyl ring and the steric hindrance around the vinyl group.

  • Electronic Effects: Electron-donating groups on the phenyl ring can increase the reactivity of the double bond, while electron-withdrawing groups can decrease it. This is often correlated using the Hammett equation.

  • Steric Effects: Bulky substituents near the vinyl group can hinder the approach of a propagating radical, significantly reducing the rate of polymerization. This is particularly evident in monomers like α-methylstyrene.

This compound possesses a complex structure with two phenyl groups. The phenyl group at the 2-position (α-position to the double bond) is expected to introduce significant steric hindrance, similar to the methyl group in α-methylstyrene. The phenyl group at the 5-position is remote from the vinyl group and is likely to have a negligible direct electronic or steric effect on the polymerization reactivity, though it will influence the final polymer's properties.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze this compound against two key styrenic monomers: styrene (the parent monomer) and α-methylstyrene (a sterically hindered monomer).

Styrene (Vinylbenzene): As the baseline, styrene readily undergoes free-radical polymerization. The phenyl group stabilizes the propagating radical through resonance, making it a relatively reactive monomer.

α-Methylstyrene: The addition of a methyl group at the α-position dramatically increases steric hindrance. This makes homopolymerization very slow and results in polymers with low molecular weight. Due to these steric factors, α-methylstyrene has a low ceiling temperature (61°C), above which the polymer readily depolymerizes back to the monomer.

This compound (Predicted Reactivity): The presence of a phenyl group at the α-position (the 2-position) creates substantial steric bulk, even more so than the methyl group in α-methylstyrene. Therefore, it is predicted that this compound will exhibit very low reactivity in free-radical homopolymerization. The propagating radical would be highly hindered, making the addition of subsequent monomer units energetically unfavorable. It is likely that this monomer would not readily homopolymerize under standard free-radical conditions and would have a very low ceiling temperature.

Quantitative Reactivity Data

Monomer reactivity ratios (r₁ and r₂) are critical parameters that describe the composition of a copolymer formed from two monomers (M₁ and M₂). They are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer (e.g., r₁ = k₁₁/k₁₂).

  • If r₁ > 1, the radical M₁* prefers to add M₁.

  • If r₁ < 1, the radical M₁* prefers to add M₂.

  • If r₁ ≈ 1, the radical shows little preference.

  • If r₁ ≈ 0, the radical cannot add its own monomer type.

The table below summarizes known reactivity ratios for selected styrenic monomers.

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Polymerization TypeNotes
This compound StyreneNot AvailableNot AvailableFree RadicalReactivity is predicted to be very low due to extreme steric hindrance.
α-Methylstyrene Methacrylonitrile0.060.28Free Radical (Emulsion)Both monomers prefer to add the other, suggesting a tendency toward alternation.
Styrene Isobutyl POSS-Styrene0.840.38Free RadicalIndicates a tendency toward random copolymerization.
Styrene 2-Ethylhexyl Acrylate0.9260.238Free RadicalStyrene radical slightly prefers adding styrene; EHA radical strongly prefers adding styrene.
3,4-Dimethoxystyrene Styrene1.170.77Free Radical (in Toluene-d₈ at 70°C)Nearly ideal random copolymerization.

Data presented is for illustrative comparison. Reactivity ratios are dependent on specific reaction conditions such as temperature and solvent.

Experimental Protocols

Determination of Monomer Reactivity Ratios

The standard method for determining reactivity ratios involves carrying out a series of low-conversion copolymerizations.

Objective: To determine the reactivity ratios (r₁ and r₂) for the copolymerization of two monomers, M₁ and M₂.

Materials:

  • Monomer 1 (e.g., Styrene)

  • Monomer 2 (e.g., a substituted styrene)

  • Free-radical initiator (e.g., AIBN or Benzoyl Peroxide)

  • Solvent (e.g., Toluene, Benzene)

  • Inhibitor remover (e.g., basic alumina column)

  • Precipitating solvent (e.g., Methanol)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • Monomer Purification: Monomers are purified by passing them through a column of basic alumina to remove inhibitors.

  • Reaction Setup: A series of reaction vessels are prepared, each with a different initial mole fraction of M₁ and M₂. The total monomer concentration and initiator concentration are kept constant.

  • Polymerization: The reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature (e.g., 60-80°C) with stirring.

  • Low Conversion: The polymerizations are terminated at low conversion (<10%) to ensure the monomer feed composition remains relatively constant. This is typically achieved by quenching the reaction in an ice bath and precipitating the polymer.

  • Polymer Isolation and Purification: The formed copolymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

  • Copolymer Composition Analysis: The composition of the purified copolymer is determined using an analytical technique, most commonly ¹H NMR spectroscopy. By integrating the signals corresponding to unique protons on each monomer unit, the mole fraction of each monomer in the copolymer chain can be calculated.

  • Data Analysis: The monomer feed ratios and the resulting copolymer compositions are used to solve the copolymer equation. Linearization methods like the Fineman-Ross or Kelen-Tüdös methods, or non-linear least-squares fitting of the Mayo-Lewis equation, are employed to calculate the reactivity ratios, r₁ and r₂.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I₂) IR 2 R• (Primary Radicals) I2->IR Heat or Light RMn R-(M)n-M• M2 Monomer (M) RMn->M2 RMn1 R-(M)n+1-M• RMn->RMn1 Chain Growth RMa P• Pdead Dead Polymer(s) (P-P' or P-H + P'=) RMa->Pdead RMb P'• RMb->Pdead RM RM RM->RMn

G prep 1. Monomer Purification (Remove Inhibitor) setup 2. Prepare Multiple Monomer Feed Ratios ([M₁]/[M₂]) prep->setup poly 3. Free-Radical Polymerization to Low Conversion (<10%) setup->poly iso 4. Isolate and Purify Copolymer (Precipitation) poly->iso analyze 5. Determine Copolymer Composition (e.g., ¹H NMR) iso->analyze calc 6. Calculate r₁ and r₂ (e.g., Kelen-Tüdös Method) analyze->calc

Unraveling the Architecture of Poly(2,5-diphenyl-1-hexene): A Comparative Guide to Structural Validation by 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of novel polymers is paramount for understanding their physicochemical properties and predicting their performance. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and other key analytical techniques for the structural validation of poly(2,5-diphenyl-1-hexene), a polymer with potential applications in various advanced materials.

The intricate microstructure of a polymer, including its monomer connectivity, stereochemistry, and branching, dictates its macroscopic properties. Therefore, rigorous structural elucidation is a critical step in polymer synthesis and development. While one-dimensional (1D) NMR provides fundamental information, 2D NMR techniques offer unparalleled detail in resolving complex polymeric structures. This guide will delve into the application of 2D NMR for poly(this compound) and objectively compare its performance with alternative methods, supported by expected experimental data and detailed protocols.

The Power of 2D NMR in Polymer Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular structure of polymers by correlating different nuclei through chemical bonds or spatial proximity.[1][2][3] For a complex structure like poly(this compound), 2D NMR is indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the polymer's microstructure.[4]

Key 2D NMR experiments for the structural validation of poly(this compound) include:

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For poly(this compound), COSY would be crucial for establishing the connectivity of the aliphatic protons within the hexene backbone.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. HSQC is essential for assigning the ¹³C signals of the polymer by linking them to their attached protons.[3]

  • Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two to four bonds). HMBC is invaluable for identifying the connectivity between different monomer units and between the phenyl side groups and the polymer backbone.[3]

Experimental Protocol: 2D NMR Analysis of Poly(this compound)

A detailed experimental protocol for the 2D NMR analysis would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified poly(this compound) sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated 1,1,2,2-tetrachloroethane (TCE-d₂)) to a concentration of about 5-10% (w/v). The choice of solvent is critical to ensure good polymer solubility and minimal solvent interference with the analyte signals.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe (e.g., a broadband inverse probe). Higher magnetic field strengths provide better signal dispersion, which is crucial for resolving the complex spectra of polymers.[4]

  • 1D NMR Spectra Acquisition: First, acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to obtain an overview of the chemical shifts and to optimize acquisition parameters for the 2D experiments.

  • 2D NMR Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters might include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

    • HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum. The spectral width in the ¹H dimension would be around 10-12 ppm, and in the ¹³C dimension, it would be set to encompass all expected carbon signals (e.g., 0-160 ppm).

    • HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum. The acquisition parameters would be similar to HSQC, but the long-range coupling delay should be optimized (typically 50-100 ms) to highlight two- and three-bond correlations.

  • Data Processing and Analysis: Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to identify cross-peaks, which reveal the connectivity and spatial relationships between different atoms in the polymer structure.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR provides unparalleled structural detail, a comprehensive characterization of poly(this compound) would benefit from a multi-technique approach. The following table compares the information obtained from 2D NMR with that from other common polymer analysis techniques.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed monomer connectivity, stereochemistry (tacticity), branching, end-group analysis, and sequence distribution in copolymers.[2][3]Provides unambiguous and detailed microstructural information at the atomic level. Non-destructive.Can be time-consuming, requires relatively high sample concentration, and spectral complexity can be a challenge for very high molecular weight or insoluble polymers.[1][5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the polymer.[1][6]Rapid, requires minimal sample preparation, and is sensitive to a wide range of functional groups.Provides limited information on the overall polymer architecture and connectivity. Primarily a qualitative technique.
Size-Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC) Determination of molecular weight distribution (Mw, Mn) and polydispersity index (PDI).[1][5]Provides crucial information about the size and distribution of polymer chains.Does not provide information on the chemical structure or microstructure of the polymer. Requires calibration with standards.
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions such as glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[1][7]Provides information on the thermal properties and degree of crystallinity of the polymer.Does not provide direct information on the chemical structure. Destructive technique.
High-Temperature Gel Permeation Chromatography (HT-GPC) Molar mass distribution analysis for polyolefins.[7]Effective for analyzing polymers that are not soluble at room temperature.Similar limitations to standard SEC/GPC regarding structural information.
Temperature Rising Elution Fractionation (TREF) Separation of polyolefins based on their crystallizability, which is related to the short-chain branching distribution.[8]Provides detailed information on the chemical composition distribution in crystalline polymers.A more specialized technique, not as commonly available as others.

Visualizing the Workflow and Comparative Information

To further clarify the role of 2D NMR in the structural validation process and its relationship with other techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis & Purification cluster_characterization Structural Validation synthesis Synthesis of poly(this compound) purification Purification synthesis->purification sample_prep Sample Preparation (Solvent Selection) purification->sample_prep nmr_acq 2D NMR Acquisition (COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_elucidation Microstructure Determination data_proc->structure_elucidation

Figure 1. Experimental workflow for the 2D NMR structural validation of poly(this compound). This diagram illustrates the key steps from polymer synthesis to the final determination of its microstructure using 2D NMR techniques.

comparison_diagram cluster_nmr 2D NMR Spectroscopy cluster_alternatives Alternative Techniques main Poly(this compound) Structural Information nmr_info Monomer Connectivity Stereochemistry (Tacticity) Branching End-Groups main->nmr_info Detailed Microstructure ftir Functional Groups (FTIR) main->ftir Qualitative Composition sec Molecular Weight Distribution (SEC/GPC) main->sec Macromolecular Size dsc Thermal Properties (Tg, Tm) (DSC) main->dsc Bulk Properties

References

Benchmarking a Novel High-Performance Polymer: A Comparative Analysis of Poly(2,5-diphenyl-1-hexene)

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of materials science, the demand for high-performance polymers with superior thermal and mechanical properties is incessant. This guide introduces a novel polymer, Poly(2,5-diphenyl-1-hexene), and provides a comprehensive benchmark against established high-performance thermoplastics: Polyether ether ketone (PEEK), Polyphenylsulfone (PPSU), and Polycarbonate (PC). This document is intended for researchers, scientists, and drug development professionals who require advanced materials for demanding applications.

The monomer, this compound, features a unique structure combining a vinyl group for polymerization with bulky phenyl and hexene moieties. This structure suggests that the resulting polymer will exhibit high thermal stability and rigidity. The following sections present a comparative analysis based on projected properties for Poly(this compound) alongside experimental data for PEEK, PPSU, and PC.

Data Presentation: Comparative Properties

The properties of Poly(this compound) are estimated based on structure-property relationships observed in analogous polystyrene derivatives with bulky side groups.[1][2][3] Data for PEEK, PPSU, and PC are compiled from established technical data sheets.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Table 1: Thermal Properties
PropertyPoly(this compound) (Estimated)PEEK (Unfilled)PPSU (Unfilled)PC (Unfilled)
Glass Transition Temp. (Tg), °C190143220147
Melting Temperature (Tm), °CAmorphous343AmorphousAmorphous
Heat Deflection Temp. (HDT) @ 1.8 MPa, °C180157 - 160205 - 207127 - 133
Max. Continuous Service Temp., °C170250 - 260180125
Table 2: Mechanical Properties at 23°C
PropertyPoly(this compound) (Estimated)PEEK (Unfilled)PPSU (Unfilled)PC (Unfilled)
Tensile Strength, MPa8595 - 10070 - 8357 - 70
Tensile Modulus, GPa2.63.3 - 4.02.3 - 2.52.3
Elongation at Break, %>40≥10>50120
Flexural Strength, MPa1101509990
Flexural Modulus, GPa2.83.82.42.3
Table 3: Chemical Resistance
PropertyPoly(this compound) (Estimated)PEEK (Unfilled)PPSU (Unfilled)PC (Unfilled)
Acids (Dilute) ExcellentExcellentExcellentGood
Bases (Dilute) ExcellentExcellentExcellentLimited
Aromatic Hydrocarbons SolubleLimitedGoodLimited
Chlorinated Solvents SolubleLimitedGood (some swelling)Soluble
Alcohols GoodExcellentExcellentGood
Hydrolysis/Steam GoodExcellentExcellentLimited

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of polymer properties. The following are standard protocols for the key experiments cited.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry is a fundamental technique for determining the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[18][19][20]

  • Objective: To measure the heat flow into or out of a polymer sample as a function of temperature or time.

  • Apparatus: A heat-flux or power-compensated Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.[19][21]

    • An empty, sealed pan is used as a reference.[18][19]

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled, constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[18][19]

    • The heat flow is recorded as a function of temperature. The glass transition is observed as a step-like change in the baseline, while melting appears as an endothermic peak.[22]

    • Typically, a heat-cool-heat cycle is performed. The first heating scan erases the thermal history of the sample, and the data from the second heating scan is reported.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve. The melting temperature (Tm) is taken as the peak of the melting endotherm.

Tensile Testing for Mechanical Properties (ASTM D638)

This method is used to determine the key tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.[23][24][25][26][27]

  • Objective: To measure the force required to pull a specimen to its breaking point.

  • Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.[23][25]

  • Specimen: A standard "dumbbell" or "dog-bone" shaped specimen is used, prepared by injection molding or machining.[23][24] The Type I specimen is most common for rigid plastics.[24][26]

  • Procedure:

    • The thickness and width of the specimen's narrow section are measured.

    • The specimen is mounted securely in the grips of the universal testing machine.

    • The extensometer is attached to the gauge length of the specimen to precisely measure elongation.

    • The specimen is pulled apart at a constant rate of speed until it fractures.[25]

    • The force and elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

Chemical Resistance Testing (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents by observing changes in weight, dimensions, appearance, and mechanical properties after exposure.[28][29][30][31][32]

  • Objective: To assess the suitability of a plastic material for applications involving contact with specific chemicals.

  • Procedure (Practice A - Immersion Test):

    • Standard test specimens (e.g., tensile bars) are prepared and their initial weight, dimensions, and mechanical properties are measured.

    • The specimens are fully immersed in the chemical reagent for a specified time and at a specified temperature (e.g., 7 days at 23°C).[31]

    • After immersion, the specimens are removed, cleaned, and re-weighed. Changes in weight and dimensions are calculated.

    • The appearance of the specimens is visually inspected for any changes (e.g., discoloration, swelling, cracking).

    • The mechanical properties (e.g., tensile strength) of the exposed specimens are tested and compared to the unexposed control specimens.[30][31]

  • Data Analysis: The percentage change in weight, dimensions, and mechanical properties is reported. A qualitative assessment of appearance changes is also provided.

Visualizations

Anionic Polymerization Workflow

The diagram below illustrates a generalized workflow for the synthesis of a vinyl polymer like Poly(this compound) via an anionic polymerization mechanism, which allows for good control over molecular weight and distribution.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., n-BuLi) IM Initiated Monomer (Anionic Species) I->IM Reacts with M Monomer (this compound) M->IM P Propagating Chain (Living Polymer) IM->P Chain Growth Begins P_long Lengthened Chain P->P_long Reacts with M2 Monomer M2->P_long T Terminating Agent (e.g., Methanol) P_long->T Controlled Termination Final Final Polymer Chain T->Final Quenches

Caption: Generalized workflow for anionic polymerization of a vinyl monomer.

DSC Experimental Workflow

The following diagram outlines the key steps involved in performing a Differential Scanning Calorimetry (DSC) analysis on a polymer sample.

G start Start prep Weigh 5-10 mg of Polymer Sample start->prep seal Seal Sample in Aluminum Pan prep->seal load Load Sample & Reference Pans into DSC Cell seal->load program Set Temperature Program (e.g., Heat-Cool-Heat) load->program run Run DSC Scan under Inert Atmosphere program->run analyze Analyze Heat Flow Curve (Identify Tg, Tm) run->analyze report Report Thermal Transitions analyze->report end End report->end

Caption: Standard workflow for polymer analysis using DSC.

References

Comparative Study on the Thermal Properties of Diphenylhexene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the thermal characteristics of diphenylhexene isomers is crucial for their application in materials science and drug development, where properties such as melting point, boiling point, and thermal stability are of paramount importance. This guide provides a comparative overview of the available experimental data on the thermal properties of various diphenylhexene isomers, details the experimental methodologies used for their characterization, and presents a logical framework for understanding the structure-property relationships.

Data Presentation: Thermal Properties of Diphenylhexene Isomers

Due to the limited availability of comprehensive experimental data for a wide range of diphenylhexene isomers, the following table includes available data points and illustrates the type of information required for a complete comparative study.

IsomerStructureMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)Enthalpy of Formation (kJ/mol)
all-trans-1,6-Diphenyl-1,3,5-hexatrienePhenyl-(CH=CH)₃-Phenyl199-203---
2,5-Diphenyl-1,5-hexadieneCH₂=C(Phenyl)-CH₂-CH₂-C(Phenyl)=CH₂---285

Note: The majority of diphenylhexene isomers lack readily available, experimentally determined thermal property data in public literature. The table will be updated as more data becomes available.

Structure-Property Relationships

The thermal properties of diphenylhexene isomers are intrinsically linked to their molecular structure. Key factors influencing these properties include:

  • Symmetry and Packing Efficiency: trans-isomers and more symmetric molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and consequently higher melting points.

  • Polarity: cis-isomers often exhibit a net dipole moment, leading to dipole-dipole interactions and potentially higher boiling points compared to their nonpolar trans-counterparts.

  • Branching: Increased branching in the carbon chain generally leads to a decrease in the surface area available for intermolecular interactions (van der Waals forces), which typically results in lower boiling points.

  • Conjugation: The extent of the conjugated π-system can influence thermal stability.

Experimental Protocols

The determination of the thermal properties of diphenylhexene isomers relies on well-established analytical techniques. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and glass transition temperature.

Methodology:

  • A small, precisely weighed sample (typically 1-5 mg) of the diphenylhexene isomer is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events, such as melting, are observed as peaks in the DSC thermogram. The onset of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the compound.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the diphenylhexene isomer is placed in a TGA sample pan (e.g., platinum or alumina).

  • The pan is placed on a sensitive microbalance within the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The TGA instrument continuously records the mass of the sample as a function of temperature.

  • A significant loss of mass indicates decomposition. The temperature at which a specific percentage of mass loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature.

Logical Framework for Isomer Comparison

The following diagram illustrates the logical workflow for comparing the thermal properties of diphenylhexene isomers, starting from the fundamental molecular structure and leading to the experimentally determined thermal characteristics.

G Comparative Analysis of Diphenylhexene Isomer Thermal Properties cluster_0 Structural Isomers cluster_1 Molecular Properties cluster_2 Experimental Analysis cluster_3 Thermal Properties Positional Isomers Positional Isomers Symmetry Symmetry Positional Isomers->Symmetry Polarity Polarity Positional Isomers->Polarity Geometric Isomers Geometric Isomers Geometric Isomers->Symmetry Geometric Isomers->Polarity Chain Isomers Chain Isomers Branching Branching Chain Isomers->Branching Melting Point Melting Point Symmetry->Melting Point Boiling Point Boiling Point Polarity->Boiling Point Branching->Boiling Point Conjugation Conjugation Thermal Stability Thermal Stability Conjugation->Thermal Stability DSC DSC DSC->Melting Point TGA TGA TGA->Thermal Stability

Caption: Logical workflow for comparing diphenylhexene isomer thermal properties.

Assessing the performance of 2,5-diphenyl-1-hexene in copolymerization versus homopolymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Polymer Science

Styrene, a versatile aromatic vinyl monomer, serves as a foundational building block for a wide array of polymeric materials. Its ability to undergo both homopolymerization to produce polystyrene (PS) and copolymerization with various monomers, such as butadiene to form styrene-butadiene rubber (SBR), allows for the tailoring of material properties to specific applications. This guide provides a comparative analysis of the performance of styrene in these two distinct polymerization processes, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The polymerization method significantly influences the final properties of the polymer. Below is a summary of key performance indicators for polystyrene and styrene-butadiene rubber produced under different polymerization conditions.

Polymerization TypePolymerInitiator/Catalyst SystemMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Monomer Conversion (%)Glass Transition Temp. (Tg, °C)
Homopolymerization Polystyrene (PS)Free Radical (Benzoyl Peroxide)18,000 - 20,000[1]> 1.5[2]10 - 54 (in feed)[1]~90[3]
Polystyrene (PS)Anionic (sec-BuLi)Varies (e.g., 6,800)[4][5]< 1.1[4][5]~100[4]~100
Polystyrene (PS)Cationic (SnCl₄/H₂O)Low molecular weightBroadRapidVaries
Polystyrene (PS)Ziegler-Natta (VOCl₂·2THF / AlR₃)High (several millions)[6]N/AHighN/A
Copolymerization Styrene-Butadiene Rubber (SBR)Anionic (sec-BuLi/t-BuP₂)Higher than theoretical> 1.2[4]~100 (after 2h)[4]-64 to -52[7]
Styrene-Butadiene Rubber (SBR)RAFTup to 26,000[8]≤ 1.6[8]up to 39%[8]-62 to -55[8]
Styrene-Butadiene Rubber (SBR)Emulsion (Potassium persulfate)N/AN/A91[9]-45[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of results. Below are representative experimental protocols for the homopolymerization of styrene and its copolymerization with butadiene.

1. Free-Radical Homopolymerization of Styrene (Bulk Polymerization)

This method is widely used for producing general-purpose polystyrene.[10]

  • Materials: Styrene monomer, Benzoyl Peroxide (BPO) as initiator.

  • Procedure:

    • Purified styrene monomer and a specific amount of BPO are placed in a reaction vessel.[1]

    • The mixture is heated to a temperature range of 80-90°C to initiate the decomposition of BPO and start the polymerization.[10]

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) with continuous stirring.[10]

    • The polymerization is terminated, and the resulting polystyrene is precipitated by adding a non-solvent like ethanol.[10]

    • The polymer is then filtered, dried, and weighed to determine the yield.[10]

2. Anionic Copolymerization of Styrene and Butadiene

Anionic polymerization offers excellent control over molecular weight and architecture, making it suitable for producing well-defined block copolymers.[4]

  • Materials: Styrene, 1,3-Butadiene, sec-Butyllithium (sec-BuLi) as initiator, a phosphazene superbase (e.g., t-BuP₁) as an accelerator, and a non-polar solvent like benzene.[4]

  • Procedure:

    • The polymerization is conducted under high vacuum techniques to eliminate impurities that can terminate the "living" anionic species.[4]

    • The solvent (benzene) is introduced into the reactor, followed by the addition of the phosphazene base and the sec-BuLi initiator at room temperature (25°C).[4]

    • Styrene is first introduced and allowed to polymerize to form a living polystyrene block.

    • Subsequently, 1,3-butadiene is introduced to the living polystyrene chains to form the polybutadiene block.

    • The "living" copolymer is terminated by adding a proton source like methanol.[11]

    • The resulting styrene-butadiene block copolymer is then precipitated and dried.

Visualizing Polymerization Mechanisms

The following diagrams illustrate the fundamental steps in free-radical and anionic polymerization.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (BPO) R 2R• (Free Radicals) I->R Decomposition M Monomer (Styrene) R->M Addition RM R-M• RM_node R-M• M2 Monomer RM_node->M2 Addition RMn R-M(n)• RMn1 R-M(n)• P Polymer RMn1->P Combination or Disproportionation RMn2 R-M(m)•

Figure 1. Free-Radical Polymerization Workflow

AnionicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_copolymerization Copolymerization I Initiator (BuLi) M Monomer (Styrene) I->M Addition IM Bu-M⁻ Li⁺ IM_node Bu-M⁻ Li⁺ M2 Monomer IM_node->M2 Addition IMn Bu-M(n)⁻ Li⁺ IMn_node Bu-M(n)⁻ Li⁺ M_comonomer Comonomer (Butadiene) IMn_node->M_comonomer Addition Block_Copolymer Bu-M(n)-B(m)⁻ Li⁺

Figure 2. Anionic Polymerization and Copolymerization Workflow

Discussion

Homopolymerization of Styrene:

The choice of polymerization technique for styrene homopolymerization has a profound impact on the resulting polystyrene's properties.

  • Free-radical polymerization is commercially dominant due to its robustness and cost-effectiveness.[12] However, it offers limited control over molecular weight and results in a broad molecular weight distribution (high PDI).[1][2] The properties of the resulting atactic polystyrene, which is amorphous and brittle, are suitable for applications like packaging and disposable containers.[3]

  • Anionic polymerization of styrene is a "living" process, meaning that termination reactions are absent in a pure system.[11] This allows for the synthesis of well-defined polymers with predictable molecular weights and very narrow molecular weight distributions (PDI < 1.1).[4][5] This level of control is essential for applications requiring high precision, such as in block copolymers and as molecular weight standards.

  • Cationic polymerization of styrene is often difficult to control due to chain transfer reactions, leading to low molecular weight polymers.[13]

  • Ziegler-Natta catalysts can produce highly stereoregular polystyrene, such as isotactic or syndiotactic polystyrene.[14][15] These crystalline forms have higher melting points and different mechanical properties compared to the amorphous atactic polystyrene.[3]

Copolymerization of Styrene with Butadiene:

Copolymerizing styrene with butadiene introduces elastomeric properties, resulting in materials with a wide range of applications, most notably in tires.[12][16]

  • Styrene-Butadiene Rubber (SBR) produced by anionic polymerization allows for the creation of block copolymers (styrene-butadiene-styrene or SBS), which behave as thermoplastic elastomers. These materials exhibit the processability of thermoplastics at elevated temperatures and the elasticity of rubber at room temperature.[17] The microstructure of the polybutadiene segment (cis, trans, or vinyl content) can be controlled by the polymerization conditions, which in turn affects the final properties of the rubber.[4]

  • Emulsion polymerization is another major industrial route to SBR, yielding a random copolymer.[16] Emulsion SBR has good abrasion resistance and is widely used in tire treads.[18]

  • The incorporation of butadiene significantly lowers the glass transition temperature compared to polystyrene, imparting flexibility and rubbery characteristics to the copolymer.[7] The styrene content in SBR typically ranges from 23.5%, influencing the hardness and thermoplastic character of the rubber.[7]

References

Safety Operating Guide

Navigating the Disposal of 2,5-Diphenyl-1-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 2,5-Diphenyl-1-hexene, ensuring the safety of personnel and compliance with regulatory standards.

Key Safety and Handling Information

Prior to disposal, it is essential to be aware of the potential hazards associated with this compound. Based on data from related compounds such as 1-hexene, it is likely to be a flammable liquid.[1][2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties for this compound from the PubChem database.

PropertyValueSource
Molecular Formula C18H20PubChem[3]
Molecular Weight 236.4 g/mol PubChem[3]
CAS Number 32375-29-4PubChem[3]

Note: Detailed hazard information, such as flash point and toxicity data, is not available due to the absence of a specific SDS.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to minimize risks.

1. Waste Identification and Segregation:

  • Label a dedicated, chemically compatible waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection:

  • Collect waste this compound in the designated container.

  • Ensure the container is kept tightly closed when not in use to prevent the release of flammable vapors.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

3. Spill Management:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.

  • Ventilate the area.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's EHS department or emergency response team immediately.

4. Final Disposal:

  • The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.

  • Incineration at a permitted hazardous waste facility is a common and effective disposal method for flammable organic compounds.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Disposal Workflow for this compound start Start: Generation of This compound Waste identify_waste Identify and Segregate Waste (Label Container: Flammable, Hazardous) start->identify_waste collect_waste Collect Waste in Designated Container identify_waste->collect_waste spill_check Spill Occurred? collect_waste->spill_check spill_protocol Follow Spill Management Protocol (Absorb, Collect, Ventilate) spill_check->spill_protocol Yes store_waste Store Waste in a Safe, Ventilated Area spill_check->store_waste No spill_protocol->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,5-Diphenyl-1-hexene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Diphenyl-1-hexene was located. The following guidance is based on the general hazards associated with its chemical classes: aromatic hydrocarbons and alkenes. It is imperative to handle this substance with caution and to assume it may be flammable and toxic. All laboratory work should be conducted by trained personnel in a well-ventilated area.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment

As a member of the aromatic hydrocarbon and alkene families, this compound should be treated as a potentially hazardous substance. Key potential hazards include:

  • Flammability: Alkenes and aromatic hydrocarbons are often flammable and can be ignited by heat, sparks, or open flames.[1] Vapors may be heavier than air and travel to an ignition source.

  • Toxicity: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1] Exposure may cause irritation to the skin, eyes, and respiratory system.[2][3] Some aromatic hydrocarbons are known or suspected carcinogens.

  • Reactivity: Alkenes can undergo hazardous polymerization or oxidation reactions, which may release significant heat.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is a general guideline and a site-specific risk assessment should be conducted to determine the exact requirements.

Protection Type Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Inspect gloves for any tears or degradation before use. Change gloves frequently and immediately if contaminated.
Flame-retardant lab coatTo be worn over personal clothing to protect against splashes and fire.
Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[4]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
RespiratorIf there is a potential for exposure above established limits or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for minimizing risks when working with this compound.

Experimental Workflow for Safe Handling

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Review Safety Information A->B C Gather and Inspect PPE B->C D Prepare and Inspect Equipment C->D E Work in a Certified Fume Hood D->E F Handle with Care to Avoid Spills E->F G Keep Away from Ignition Sources F->G H Store in a Tightly Sealed, Labeled Container G->H I Decontaminate Work Area H->I J Properly Dispose of Waste I->J K Remove and Clean PPE J->K L Wash Hands Thoroughly K->L

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal Protocol

Waste Disposal Protocol for this compound cluster_waste_id Waste Identification and Segregation cluster_waste_collection Waste Collection and Storage cluster_waste_disposal Final Disposal A Identify Waste Streams (Liquid, Solid, Sharps) B Segregate Halogenated and Non-Halogenated Waste A->B C Label Waste Containers Clearly B->C D Use Designated, Compatible Waste Containers C->D E Keep Containers Tightly Closed D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete all Necessary Waste Manifests G->H

Caption: A workflow outlining the proper procedures for the identification, segregation, collection, and disposal of this compound waste.

Key Disposal Considerations:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[5] Halogenated and non-halogenated solvent wastes should be kept separate.[5]

  • Containerization: Use appropriate, labeled, and sealed containers for all waste.

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[6][7] Methods may include incineration or other approved treatments.[6][8] Never dispose of this chemical down the drain or in regular trash.

References

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